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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of Deuterated 1-Bromodecane

For Researchers, Scientists, and Drug Development Professionals Core Chemical Properties 1-Bromodecane is a linear alkyl halide that serves as a common intermediate in organic synthesis. Its deuterated analogs are valuab...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

1-Bromodecane is a linear alkyl halide that serves as a common intermediate in organic synthesis. Its deuterated analogs are valuable in mechanistic studies, as internal standards in mass spectrometry, and in the development of pharmaceuticals where altering metabolic pathways is desired. The physical properties of 1-Bromodecane and its fully deuterated form are summarized below.

Table 1: Physical and Chemical Properties
Property1-Bromodecane1-Bromodecane-d21Source(s)
Molecular Formula C₁₀H₂₁BrC₁₀D₂₁Br[1][2]
Linear Formula CH₃(CH₂)₉BrCD₃(CD₂)₉Br[1]
Molecular Weight 221.18 g/mol 242.31 g/mol [3]
Appearance Clear, colorless to light yellow liquidNot specified, likely similar to non-deuterated form
Odor Odorless to faint, sweetishNot specified
Density 1.066 g/mL at 25 °C1.166 g/mL at 25 °C
Boiling Point 238 °C at 760 mmHg238 °C (lit.)
Melting Point -29.6 °CNot specified
Flash Point 94 °C (201.2 °F) - closed cupNot applicable
Refractive Index n20/D 1.456 (lit.)Not specified
Solubility Insoluble in water; soluble in organic solvents like alcohol and ether.Not specified, likely similar to non-deuterated form

Synthesis of 1-Bromodecane

The following is a standard laboratory procedure for the synthesis of 1-Bromodecane from 1-decanol. The synthesis of 1-Bromodecane-d5 would follow a similar protocol, utilizing the appropriately deuterated 1-decanol as the starting material.

Experimental Protocol: Synthesis of 1-Bromodecane from 1-Decanol

Materials:

  • 1-Decanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Calcium Chloride (CaCl₂), anhydrous

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cool 1.0 mole of 1-decanol.

  • Slowly add 0.5 mole of concentrated sulfuric acid to the cooled 1-decanol with continuous stirring.

  • To this mixture, add 1.25 moles of 48% hydrobromic acid.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After reflux, allow the mixture to cool. Set up for steam distillation and distill the product.

  • Separate the organic layer containing the crude 1-bromodecane using a separatory funnel.

  • Wash the crude product twice with approximately one-fifth of its volume with cold, concentrated sulfuric acid or concentrated hydrochloric acid to remove any unreacted alcohol and ether byproducts.

  • Wash the organic layer with water.

  • Neutralize any remaining acid by washing with a sodium bicarbonate solution.

  • Wash again with water.

  • Dry the 1-bromodecane over anhydrous calcium chloride.

  • Purify the final product by fractional distillation. The expected yield is approximately 90%.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 1_Decanol 1-Decanol Reflux Reflux (6h) 1_Decanol->Reflux H2SO4 Conc. H₂SO₄ H2SO4->Reflux HBr 48% HBr HBr->Reflux Steam_Distillation Steam Distillation Reflux->Steam_Distillation Crude Product Washing Acid/Base Washing Steam_Distillation->Washing Drying Drying (CaCl₂) Washing->Drying Purification Fractional Distillation Drying->Purification 1_Bromodecane 1-Bromodecane Purification->1_Bromodecane Purified Product

Caption: Synthesis workflow for 1-Bromodecane from 1-Decanol.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1-Bromodecane and its deuterated analogs. The primary techniques used are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for 1-Bromodecane-d5 are not available, the principles of interpretation remain the same.

Mass Spectrometry

Electron ionization mass spectrometry of 1-Bromodecane shows a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed, along with a significant M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 1-Bromodecane-d21, the molecular weight is increased by 21 mass units.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In 1-Bromodecane, the proton spectrum would show characteristic signals for the methyl and methylene groups. The methylene group adjacent to the bromine atom would be the most downfield signal. In 1-Bromodecane-d5, the integration of the signals would be reduced depending on the positions of deuterium substitution. For 1-Bromodecane-d21, all proton signals would be absent.

  • ¹³C NMR: The carbon spectrum of 1-Bromodecane would show ten distinct signals for the ten carbon atoms. The carbon atom bonded to bromine would be the most deshielded. Deuterium substitution has a minor effect on the carbon chemical shifts.

  • ²H (Deuterium) NMR: This technique would be essential for confirming the positions and extent of deuteration in 1-Bromodecane-d5.

Safety and Handling

1-Bromodecane is considered a hazardous substance. The deuterated analogs should be handled with the same precautions.

Table 2: Hazard Information for 1-Bromodecane
Hazard StatementPrecautionary StatementSource(s)
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
May cause respiratory tract irritation.P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Logical Relationship of Deuterated Analogs

The relationship between 1-Bromodecane and its deuterated forms is based on the isotopic substitution of hydrogen with deuterium. This substitution has a predictable effect on the molecular weight and can be used to trace the molecule in various biological and chemical systems.

Deuterated_Analogs h21 1-Bromodecane (C₁₀H₂₁Br) MW: 221.18 d5 1-Bromodecane-d5 (C₁₀H₁₆D₅Br) MW: ~226.21 (Data Unavailable) h21->d5 Partial Deuteration d21 1-Bromodecane-d21 (C₁₀D₂₁Br) MW: 242.31 h21->d21 Full Deuteration

References

Exploratory

Technical Guide to the Physical Characteristics of 1-Bromodecane-d5

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromodecane-d5 (CAS No. 1219802-02-4) is a deuterated form of the alkyl halide 1-bromodecane.[1][2] In this isotopologue, five hydrogen atoms...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane-d5 (CAS No. 1219802-02-4) is a deuterated form of the alkyl halide 1-bromodecane.[1][2] In this isotopologue, five hydrogen atoms at the C9 and C10 positions have been replaced with deuterium, a stable, heavy isotope of hydrogen.[2] This specific labeling makes it a valuable tool in various scientific applications, including as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, for tracing metabolic pathways, and for studying reaction mechanisms.[1][3] The incorporation of deuterium can subtly alter the physical and pharmacokinetic properties of a molecule due to the kinetic isotope effect, making a thorough understanding of its characteristics essential for its effective application.

This guide provides a detailed overview of the known physical characteristics of 1-Bromodecane-d5, offers comparative data with its non-deuterated and perdeuterated analogues, and outlines the standard experimental protocols for the determination of these properties.

Data Presentation: Physical Characteristics

Direct experimental data for many physical properties of 1-Bromodecane-d5 are not widely published. However, we can infer its characteristics based on the data available for its isotopologues. The following table summarizes the known data for 1-Bromodecane-d5 and provides a comparison with the non-deuterated (1-Bromodecane) and a more heavily deuterated version (1-Bromodecane-d21) to illustrate the effects of deuterium substitution. Generally, an increase in deuterium content leads to a higher molecular weight and a slight increase in density, with minimal changes to the boiling point and refractive index.

Property1-Bromodecane-d51-Bromodecane (Non-deuterated)1-Bromodecane-d21
CAS Number 1219802-02-4112-29-898195-39-2
Molecular Formula C₁₀H₁₆D₅BrC₁₀H₂₁BrCD₃(CD₂)₈CD₂Br
Molecular Weight 226.21 g/mol 221.18 g/mol 242.31 g/mol
Appearance Colorless to light yellow liquid (inferred)Clear, colorless to slightly yellow liquid-
Density No data available1.066 g/mL at 25 °C1.166 g/mL at 25 °C
Boiling Point No data available238 °C (lit.)238 °C (lit.)
Melting Point No data available-29.6 °C-
Refractive Index No data availablen20/D 1.456 (lit.)-
Isotopic Purity Typically ≥98 atom % DNot Applicable98 atom % D
Solubility Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate (inferred)Slightly soluble in water; soluble in non-polar or weakly polar solvents like hexane, ether, or chloroform-

Experimental Protocols

Accurate determination of the physical characteristics of a deuterated compound is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Isotopic Purity and Deuterium Location

The most critical characterization for a deuterated compound is the confirmation of its isotopic purity and the specific location of the deuterium atoms. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a proton NMR spectrum, the signal corresponding to the protonated positions that have been replaced by deuterium will disappear or be significantly diminished. Comparing the ¹H NMR spectrum of 1-Bromodecane-d5 with that of its non-deuterated standard is the primary method for confirming the location of deuteration.

    • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal will be present for each deuterium-substituted position, providing definitive proof of the location of the deuterium atoms. Quantitative ²H NMR can also be used to determine the isotopic enrichment at each site.

    • Sample Preparation: The sample is typically dissolved in a suitable deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.

  • Mass Spectrometry (MS):

    • Methodology: Mass spectrometry is used to determine the molecular weight of the compound and assess the overall level of deuterium incorporation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for volatile compounds like 1-Bromodecane-d5.

    • Data Interpretation: The mass spectrum will show a molecular ion peak (M+) that is shifted higher by the number of incorporated deuterium atoms (since deuterium is approximately 1 Da heavier than protium). For 1-Bromodecane-d5, the molecular ion peak should be 5 Da higher than that of 1-bromodecane. The distribution of isotopic peaks can be used to calculate the average degree of deuteration.

Boiling Point Determination (Micro-Reflux Method)

Given that deuterated compounds are often available in small quantities, a micro-boiling point determination method is appropriate.

  • Apparatus: A small test tube, a thermometer, a heating block or Thiele tube, and a magnetic stirrer.

  • Procedure:

    • Place approximately 0.5 mL of the 1-Bromodecane-d5 sample into the test tube with a small magnetic stirrer bar.

    • Clamp the test tube in a heating block on a hot plate stirrer.

    • Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.

    • Turn on the stirrer for gentle mixing and begin to heat the block.

    • Observe the sample until it is gently refluxing (boiling and condensing back into the tube). A ring of condensing liquid will be visible on the walls of the test tube.

    • The stable temperature reading on the thermometer when the liquid is refluxing is the boiling point.

Density Measurement

The density of a liquid can be determined using several methods. The pycnometer method is a precise technique suitable for small sample volumes.

  • Apparatus: A pycnometer (a glass flask with a specific, known volume), and an analytical balance.

  • Procedure:

    • Carefully clean and dry the pycnometer and measure its mass (m₁).

    • Fill the pycnometer with the 1-Bromodecane-d5 sample, ensuring no air bubbles are present, and measure the combined mass (m₂).

    • The mass of the liquid is m_liquid = m₂ - m₁.

    • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = m_liquid / V.

    • Alternatively, the Archimedes' principle can be employed, where a sinker of a known volume is weighed in air and then in the sample liquid. The buoyant force is used to calculate the liquid's density.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a deuterated alkyl halide such as 1-Bromodecane-d5.

G Start Start: Deuterated Precursor (e.g., Decanoic-d5 acid) Synthesis Chemical Synthesis (e.g., Bromination via Hunsdiecker reaction) Start->Synthesis Reagents Crude Crude Product: 1-Bromodecane-d5 Synthesis->Crude Reaction Mixture Purification Purification (e.g., Flash Chromatography or Distillation) Crude->Purification Impure Product Pure Purified 1-Bromodecane-d5 Purification->Pure >98% Purity QC Quality Control & Characterization Pure->QC Sample for Analysis NMR NMR Spectroscopy (¹H and ²H) QC->NMR Structural Info MS Mass Spectrometry (GC-MS) QC->MS Molecular Weight & Isotopic Distribution Physical Physical Property Measurement (Density, BP, RI) QC->Physical Physical Constants Final Final Product: Characterized 1-Bromodecane-d5 NMR->Final MS->Final Physical->Final

Caption: Workflow for the synthesis and characterization of 1-Bromodecane-d5.

References

Foundational

A Technical Guide to Sourcing and Application of 1-Bromodecane-d5 for Researchers

Commercial Availability Direct commercial suppliers for 1-Bromodecane-d5 are limited. The most viable route for obtaining this compound is through custom synthesis services offered by specialized chemical companies.

Author: BenchChem Technical Support Team. Date: November 2025

Commercial Availability

Direct commercial suppliers for 1-Bromodecane-d5 are limited. The most viable route for obtaining this compound is through custom synthesis services offered by specialized chemical companies. These companies have the expertise to synthesize a wide range of isotopically labeled compounds to meet specific research needs.

Below is a table of potential suppliers for custom synthesis of deuterated compounds. Researchers should contact these companies with their specific requirements for 1-Bromodecane-d5 to obtain a quote and lead time.

SupplierService HighlightsContact Information
Alfa Chemistry Specializes in the custom synthesis of deuterated compounds for drug discovery and development, offering expertise in advanced isotope labeling techniques.[1]Website: alfa-chemistry.com
MedChemExpress (MCE) Offers custom synthesis of stable isotope-labeled compounds, including those with deuterium, ensuring high isotopic enrichment (≥98%) and purity.[2]Website: medchemexpress.com
Moravek, Inc. Provides custom organic synthesis of stable-labeled compounds, including those with deuterium, carbon-13, and nitrogen-15.[3]Website: moravek.com
ARMAR Isotopes Offers custom synthesis of isotopically labeled compounds in laboratory quantities and can provide quotes for compounds not in their standard catalog.[4]Email: --INVALID-LINK--
ResolveMass Laboratories Inc. Focuses on custom deuterated compounds, providing expertise in deuterium chemistry and advanced analytical capabilities for quality control.[5]Website: resolvemass.com

When requesting a custom synthesis for 1-Bromodecane-d5, it is crucial to provide detailed specifications to ensure the final product meets the experimental requirements.

Key Specifications for Custom Synthesis Request:

ParameterRecommended SpecificationImportance
Chemical Identity 1-Bromodecane-d5Unambiguous identification of the target molecule.
CAS Number Not available (custom compound)A unique identifier will be assigned upon synthesis.
Molecular Formula C10H16D5BrDefines the elemental composition.
Isotopic Enrichment ≥ 98 atom % DEnsures a high proportion of the deuterated species for sensitive analytical methods.
Chemical Purity ≥ 97% (by GC or HPLC)Minimizes interference from non-deuterated or other chemical impurities.
Quantity (Specify in mg or g)Amount needed for the intended research.
Analytical Data Certificate of Analysis (CoA) with 1H-NMR, Mass SpectrometryConfirms the structure, purity, and isotopic enrichment of the synthesized compound.

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 1-Bromodecane-d5 are not publicly available, a general method for the preparation of 1-bromodecane can be adapted by utilizing a deuterated starting material. A common synthetic route involves the bromination of the corresponding alcohol.

General Synthesis of 1-Bromodecane:

A prevalent method for synthesizing 1-bromodecane is from 1-decanol. In a typical procedure, 1-decanol is treated with hydrobromic acid and sulfuric acid, followed by heating under reflux. The resulting 1-bromodecane is then purified through distillation. To synthesize 1-Bromodecane-d5, a plausible approach would be to start with a commercially available or custom-synthesized 1-decanol-d5.

Representative Experimental Protocol for Bromination of an Alcohol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the deuterated decanol with a suitable brominating agent (e.g., a mixture of hydrobromic acid and sulfuric acid).

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and concentrated under reduced pressure. Final purification is typically achieved by vacuum distillation to yield the pure 1-Bromodecane-d5.

Applications in Research and Drug Development

Deuterated compounds, such as 1-Bromodecane-d5, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making the C-D bond more resistant to enzymatic cleavage.

Key Applications:

  • Metabolic Stability Studies: By strategically placing deuterium atoms at metabolically labile positions in a drug candidate, researchers can slow down its metabolism, potentially improving its pharmacokinetic profile, such as increasing its half-life and reducing toxic metabolites.

  • Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative assays due to their similar chemical properties to the non-deuterated analyte but distinct mass, allowing for accurate quantification in complex biological matrices.

  • Probing Reaction Mechanisms: The kinetic isotope effect can be utilized to study the mechanisms of chemical reactions and enzyme catalysis.

Visualizing Workflows and Pathways

Diagram 1: Custom Synthesis Workflow for 1-Bromodecane-d5

custom_synthesis_workflow cluster_researcher Researcher cluster_supplier Supplier cluster_outcome Outcome A Define Requirements (Purity, Quantity, etc.) B Identify & Contact Custom Synthesis Suppliers A->B C Request Quotation B->C D Feasibility Assessment & Quotation C->D E Synthesis & Purification D->E Order Placed F Quality Control (QC) (NMR, MS) E->F G Ship Product with Certificate of Analysis (CoA) F->G H Receive 1-Bromodecane-d5 G->H

A typical workflow for procuring 1-Bromodecane-d5 via custom synthesis.

Diagram 2: Representative Synthesis of 1-Bromodecane-d5

synthesis_pathway Start 1-Decanol-d5 (Starting Material) Reaction Bromination Reaction (Reflux) Start->Reaction Reagent Brominating Agent (e.g., HBr/H2SO4) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Drying & Vacuum Distillation Workup->Purification Product 1-Bromodecane-d5 (Final Product) Purification->Product

A plausible synthetic route to 1-Bromodecane-d5 from a deuterated precursor.

References

Exploratory

An In-depth Technical Guide to 1-Bromodecane-d5: Identification, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Bromodecane-d5, a deuterated analogue of 1-bromodecane. This document covers its identification,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromodecane-d5, a deuterated analogue of 1-bromodecane. This document covers its identification, physicochemical properties, a detailed hypothetical synthesis protocol, and its primary application as an internal standard in quantitative mass spectrometry-based assays. The information presented is curated for researchers in drug development and related scientific fields who utilize stable isotope-labeled compounds.

Compound Identification and Properties

1-Bromodecane-d5 is a saturated alkyl halide in which five hydrogen atoms have been replaced by deuterium. The most common commercially available isomer is 1-Bromodecane-9,9,10,10,10-d5.

Table 1: Compound Identification

IdentifierValue
Compound Name 1-Bromodecane-d5
Systematic Name 1-Bromodecane-9,9,10,10,10-d5
CAS Number 1219802-02-4[1]
Molecular Formula C₁₀H₁₆D₅Br
Molecular Weight 226.21 g/mol [2]

Table 2: Physicochemical Properties

Property1-Bromodecane (h21)1-Bromodecane-d21
Appearance Colorless to light yellow liquid-
Boiling Point 238 °C (at 1013 mbar)[3][4]238 °C
Density 1.07 g/cm³ (at 20 °C)1.166 g/mL (at 25 °C)
Refractive Index n20/D 1.456-
Flash Point 94 °C-
Solubility Insoluble in water; soluble in organic solvents.-

Synthesis of 1-Bromodecane-d5

The following is a detailed hypothetical experimental protocol for the synthesis of 1-Bromodecane-9,9,10,10,10-d5, adapted from established methods for the synthesis of alkyl halides from alcohols.

Objective: To synthesize 1-Bromodecane-9,9,10,10,10-d5 from the corresponding deuterated alcohol, 1-Decanol-9,9,10,10,10-d5.

Materials:

  • 1-Decanol-9,9,10,10,10-d5

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-Decanol-9,9,10,10,10-d5 (1.0 equivalent) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of phosphorous acid will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture over ice water to quench the excess PBr₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Bromodecane-d5.

    • Purify the product by vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Decanol_d5 1-Decanol-d5 in anhydrous ether Reaction_Vessel Reaction at 0°C to Reflux Decanol_d5->Reaction_Vessel PBr3 PBr3 (0.4 eq) PBr3->Reaction_Vessel dropwise Quench Quench with ice water Reaction_Vessel->Quench Extraction Extract with diethyl ether Quench->Extraction Wash Wash with H2O, NaHCO3, brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product 1-Bromodecane-d5 Distillation->Final_Product

Diagram 1: Synthesis workflow for 1-Bromodecane-d5.

Analytical Characterization

Characterization of 1-Bromodecane-d5 would typically involve Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: The mass spectrum of 1-Bromodecane-d5 is expected to be similar to that of the non-deuterated compound, with a shift in the molecular ion peak and fragment ions containing the deuterated tail. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be present.

  • Predicted Molecular Ion (M+): m/z 226 and 228.

  • Expected Fragmentation: The fragmentation of long-chain alkyl halides is characterized by the loss of alkyl fragments. A prominent fragment would be expected from the cleavage of the C-C bond alpha to the bromine atom, as well as clusters of peaks separated by 14 mass units (corresponding to CH₂ groups). The presence of the d5-ethyl fragment would result in unique low molecular weight ions compared to the h21 analogue.

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will be similar to that of 1-bromodecane, but with a significant reduction in the intensity of the signal corresponding to the terminal methyl group and the adjacent methylene group, which are deuterated.

  • ²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterated positions.

  • ¹³C NMR: The carbon signals for the deuterated carbons will be split into multiplets due to C-D coupling and will experience an isotopic shift.

Application in Quantitative Analysis

The primary application of 1-Bromodecane-d5 in drug development and research is as an internal standard for the quantification of 1-bromodecane or structurally similar compounds by LC-MS/MS. Deuterated standards are ideal as they co-elute with the analyte and exhibit similar ionization efficiency, thus effectively correcting for variations during sample preparation and analysis.

Hypothetical Experimental Protocol: Quantification of 1-Bromodecane in Plasma

Objective: To quantify the concentration of 1-bromodecane in a plasma sample using 1-Bromodecane-d5 as an internal standard.

Materials:

  • Plasma sample containing 1-bromodecane

  • 1-Bromodecane-d5 (Internal Standard working solution)

  • Acetonitrile (protein precipitation agent)

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • To 100 µL of the plasma sample, add 10 µL of the 1-Bromodecane-d5 internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both 1-bromodecane and 1-Bromodecane-d5.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the unknown sample by comparing its peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_relationship Logical Relationship Plasma Plasma Sample Add_IS Add 1-Bromodecane-d5 (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Analyte 1-Bromodecane IS 1-Bromodecane-d5 Analyte->IS Co-elution & Similar Ionization

Diagram 2: Workflow for quantitative analysis using 1-Bromodecane-d5.

Conclusion

1-Bromodecane-d5 is a valuable tool for researchers in drug development and analytical sciences. Its primary utility lies in its application as a highly effective internal standard for mass spectrometry-based quantification of the non-deuterated analogue. This guide provides essential identification data, a plausible synthesis route, and a practical workflow for its application, serving as a foundational resource for its integration into research protocols. As with any chemical, appropriate safety precautions should be taken during handling and synthesis.

References

Foundational

Deuterium-Labeled Internal Standards for Mass Spectrometry: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract In the realm of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the demand for accuracy, precision, and re...

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the demand for accuracy, precision, and reliability in quantitative analysis is paramount. This technical guide delves into the critical role of deuterium-labeled internal standards in achieving these objectives. By exploring the fundamental principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis. Deuterated internal standards are instrumental in mitigating variability during sample preparation and analysis, thereby enhancing the robustness of quantitative assays.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte, the internal standard, is introduced to a sample at the initial stage of analysis.[1] The fundamental assumption is that the labeled (deuterated) and unlabeled (native) analyte will exhibit identical behavior throughout sample preparation, chromatography, and ionization in the mass spectrometer.[2] Due to its chemical identity with the analyte, the internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3] Quantification is subsequently determined by the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision often unattainable with external calibration methods.[1]

Advantages of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its application in internal standards presents several significant advantages:

  • Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.

  • High Isotopic Purity: Deuterium labeling can frequently be achieved with high levels of isotopic enrichment.

  • Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal alteration to the overall size and structure of the molecule, generally preserving its physicochemical properties.

Key Considerations for Deuterium-Labeled Internal Standards

While highly effective, the use of deuterium-labeled internal standards requires careful consideration of several factors to ensure accurate and reliable results.

The Deuterium Isotope Effect

The mass difference between protium (¹H) and deuterium (²H) can lead to the "deuterium isotope effect," which may manifest as a slight difference in chromatographic retention time. This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier than the native analyte. A significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.

Stability of the Label

It is crucial that the deuterium labels are positioned on non-exchangeable sites within the molecule. Loss or replacement of deuterium by chemical exchange with protons from the solvent or matrix components can compromise the utility of the internal standard. Therefore, deuterium labels should not be placed on heteroatoms such as oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines). Additionally, proton/deuterium exchange can occur under certain conditions if deuterium labels are situated on a carbon adjacent to a carbonyl group or in some aromatic positions.

Isotopic Purity

High isotopic purity is essential to prevent interference from any unlabeled analyte present in the internal standard. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, particularly at low concentrations.

Mass Difference

A suitable mass difference between the analyte and the deuterated internal standard is necessary to avoid spectral overlap. For small drug molecules (typically less than 1,000 mass units), a mass difference of three or more mass units is generally required. It is recommended to use at least three deuterium atoms to minimize interference from the natural isotopic abundance of the analyte.

Quantitative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is demonstrated by the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Internal Standard Types for Bioanalytical Methods

CharacteristicDeuterated Standard¹³C-Labeled StandardStructural Analog
Co-elution with Analyte Generally co-elutes, but minor retention time shifts can occur.Co-elutes almost perfectly with the analyte.Retention time can differ significantly from the analyte.
Ionization Efficiency Very similar to the analyte, effectively compensating for matrix effects.Virtually identical to the analyte, providing the best compensation for matrix effects.Can differ significantly from the analyte, leading to poor compensation for matrix effects.
Risk of Isotopic Exchange Low, but should be evaluated, especially for hydrogens on heteroatoms.Extremely low to negligible.Not applicable.
Cost Generally more cost-effective than ¹³C-labeled standards.Often more expensive to synthesize.Can be readily available and inexpensive.

Table 2: Impact of Internal Standard Choice on Assay Performance for Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Analog Internal Standard 96.88.6
Deuterated (SIL) Internal Standard 100.37.6
Data from a study on the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F. The use of the SIL internal standard resulted in a significantly lower variance (p=0.02), indicating improved precision.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for a validated bioanalytical method. The following sections outline key experiments for the use of deuterium-labeled internal standards, in line with regulatory expectations.

Quantification of a Small Molecule Drug in Plasma using LC-MS/MS

This protocol describes a typical workflow for quantifying a small molecule drug in a biological matrix like plasma.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To an aliquot of the plasma sample, calibration standard, or QC, add a fixed amount of the deuterium-labeled IS solution.

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol), followed by vortexing and centrifugation to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and IS from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated IS.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Evaluation of Matrix Effects

This protocol is designed to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in the mobile phase or a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix first, and then add the analyte and internal standard to the final extract.

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.

  • Analysis and Calculation:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).

    • Calculate the internal standard-normalized matrix factor (IS-normalized MF): IS-normalized MF = MF of analyte / MF of internal standard.

    • The coefficient of variation (CV) of the IS-normalized MF across at least six different matrix sources should be ≤15%.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterium-labeled internal standards.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of Deuterated IS Sample->Spike Extraction Sample Extraction (e.g., Protein Precipitation) Spike->Extraction Cal_Standards Prepare Calibration Standards & QCs Cal_Standards->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

Matrix_Effect_Evaluation cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation Set1 Set 1: Neat Solution (Analyte + IS in Solvent) Analysis LC-MS/MS Analysis of All Sets Set1->Analysis Set2 Set 2: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) Set2->Analysis Set3 Set 3: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) Set3->Analysis Calc Calculate Matrix Factor (MF) and IS-Normalized MF Analysis->Calc Result Assess CV of IS-Normalized MF (≤15%) Calc->Result

Caption: Workflow for the evaluation of matrix effects using a deuterium-labeled internal standard.

Decision_Tree Start Internal Standard Selection SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL-IS (Deuterated or ¹³C) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog SIL_Available->Consider_Analog No Deuterated_vs_13C Deuterated or ¹³C? Use_SIL->Deuterated_vs_13C Validate_Analog Thoroughly Validate Analog for: - Co-elution - Ionization Similarity - Matrix Effects Consider_Analog->Validate_Analog Cost_Constraint Cost a Major Constraint? Deuterated_vs_13C->Cost_Constraint Use_Deuterated Use Deuterated IS (Cost-Effective) Use_13C Use ¹³C-Labeled IS (Minimal Isotope Effect) Cost_Constraint->Use_Deuterated Yes Cost_Constraint->Use_13C No

Caption: Decision tree for selecting an appropriate internal standard for mass spectrometry.

References

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Bromodecane-d5

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for 1-Br...

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for 1-Bromodecane-d5. While a specific Safety Data Sheet (SDS) for the deuterated isotopologue is not commonly available, the safety and handling protocols are predicated on the well-established data for its non-deuterated counterpart, 1-Bromodecane. This document supplements that data with critical handling considerations pertinent to deuterated compounds to ensure isotopic integrity and experimental success. Deuterated compounds are generally considered non-radioactive and safe for laboratory use[1].

Physical, Chemical, and Toxicological Properties

The fundamental physical and chemical properties of 1-Bromodecane-d5 are considered to be nearly identical to those of 1-Bromodecane. The primary difference lies in the molecular weight due to the substitution of five deuterium atoms for hydrogen. This substitution can also lead to a kinetic isotope effect, slowing down reactions involving the cleavage of the C-D bond compared to a C-H bond[2].

Table 1: Physical and Chemical Properties of 1-Bromodecane | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Formula | C₁₀H₂₁Br |[3][4] | | Molecular Weight | 221.18 g/mol |[3] | | Appearance | Clear, colorless to light yellow liquid | | | Odor | Odorless to faint, sweetish | | | Melting Point | -29.6 °C / -21.3 °F | | | Boiling Point | 238 °C / 460.4 °F @ 760 mmHg | | | Flash Point | 94 °C / 201.2 °F | | | Density | 1.060 - 1.118 g/cm³ | | | Vapor Pressure | 0.04 mmHg | | | Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane, ether, or chloroform. | | Stability | Stable under recommended storage conditions. Combustible. Incompatible with strong oxidizing agents and strong bases. |

Table 2: Toxicological Data for 1-Bromodecane

Hazard Identification Details Source(s)
GHS Classification Skin Corrosion/Irritation (Category 2). Causes serious eye irritation (Category 2). Acute Inhalation Toxicity (Category 4). Very toxic to aquatic life (Acute Hazard, Category 1).
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H400: Very toxic to aquatic life.
Acute Toxicity LC50 (Inhalation, mouse): 4,200 mg/m³/2hr. LD50 (Oral, rat): > 2,000 mg/kg. LD50 (Intraperitoneal, mouse): 4,070 mg/kg.

| Health Effects | May cause respiratory tract irritation. Ingestion may cause irritation of the digestive tract. Classified as a neurotoxin, potentially causing acute solvent syndrome. | |

Safe Handling and Storage

Proper handling and storage are paramount not only for personnel safety but also for maintaining the isotopic purity of 1-Bromodecane-d5. Deuterated compounds are susceptible to hygroscopicity and subsequent hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise experimental results.

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. Gloves must be inspected before use and disposed of properly after.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges may be necessary.

2.2 Storage Conditions

  • General: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Container: Keep containers tightly sealed to prevent the ingress of moisture. For long-term storage, single-use ampoules under an inert atmosphere (argon or nitrogen) are ideal.

  • Isotopic Integrity: Due to the hygroscopic nature of many deuterated compounds, it is critical to handle and store them under a dry, inert atmosphere to prevent isotopic dilution through H-D exchange. Allow containers to equilibrate to room temperature before opening to prevent condensation.

G cluster_storage Storage & Preparation cluster_handling Handling (Inert Atmosphere) cluster_procedure Experimental Procedure cluster_disposal Disposal Receive Receive Compound Store Store in Cool, Dry Place Under Inert Atmosphere Receive->Store Equilibrate Equilibrate Container to Room Temperature Store->Equilibrate Weigh Weigh Required Amount (Glovebox/Glovebag) Equilibrate->Weigh Prepare Prepare Solution with Anhydrous Deuterated Solvent Weigh->Prepare React Perform Reaction (Under Inert Gas) Prepare->React Workup Aqueous Workup & Extraction React->Workup Waste Collect Halogenated Organic Waste Workup->Waste Dispose Dispose via Approved Waste Handler Waste->Dispose G Start Exposure Incident Occurs Assess Assess Exposure Route Start->Assess Inhalation Inhalation Assess->Inhalation Skin Skin/Eye Contact Assess->Skin Ingestion Ingestion Assess->Ingestion Move Move to Fresh Air Inhalation->Move Flush Flush with Water (15 min minimum) Skin->Flush RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Breathe Breathing Difficult? Move->Breathe GiveO2 Give O2 / Artificial Respiration Breathe->GiveO2 Yes SeekMedical Seek Immediate Medical Attention Breathe->SeekMedical No GiveO2->SeekMedical RemoveClothes Remove Contaminated Clothing Flush->RemoveClothes RemoveClothes->SeekMedical DoNotVomit Do NOT Induce Vomiting RinseMouth->DoNotVomit DoNotVomit->SeekMedical G cluster_props Chemical Properties cluster_reqs Handling & Procedural Requirements P1 Isotopically Labeled (d5) R1 Prevent H-D Exchange: - Use Inert Atmosphere - Use Anhydrous Solvents P1->R1 maintains integrity P2 Hygroscopic Nature P2->R1 prevents dilution P3 Liquid & Non-Polar R3 Use Engineering Controls: - Chemical Fume Hood P3->R3 controls vapors P4 Skin/Eye Irritant R2 Use Appropriate PPE: - Gloves, Goggles, Lab Coat P4->R2 protects user P4->R3 minimizes exposure P5 Aquatic Toxin R4 Proper Waste Disposal: - Segregate Halogenated Waste - Prevent Environmental Release P5->R4 protects environment

References

Foundational

Solubility Profile of 1-Bromodecane-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromodecane-d5 in various organic solvents. Due to the isotopi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromodecane-d5 in various organic solvents. Due to the isotopic labeling, the solubility properties of 1-Bromodecane-d5 are expected to be nearly identical to its non-deuterated analog, 1-Bromodecane. This document compiles available qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Concept: "Like Dissolves Like"

The solubility of 1-Bromodecane, a long-chain alkyl halide, is primarily governed by the principle of "like dissolves like"[1][2]. This principle states that substances with similar polarity and intermolecular forces tend to be soluble in one another[2]. 1-Bromodecane consists of a long, non-polar decyl chain and a weakly polar carbon-bromine bond. Consequently, it exhibits good solubility in non-polar organic solvents and poor solubility in highly polar solvents such as water[1][3]. The primary intermolecular forces at play are London dispersion forces, which are significant for the long alkyl chain, and weak dipole-dipole interactions from the C-Br bond.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected Solubility of 1-Bromodecane-d5Rationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighStrong London dispersion forces between the alkyl chain of 1-Bromodecane and the solvent molecules.
Aromatic Hydrocarbons Toluene, BenzeneHighFavorable interactions between the non-polar components of both the solute and the solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe weakly polar ether group does not significantly hinder the dissolution of the largely non-polar 1-Bromodecane.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighSimilarities in the types of intermolecular forces (London dispersion and weak dipole-dipole) promote solubility.
Polar Aprotic Solvents Acetone, AcetonitrileModerate to LowThe polarity of these solvents is less compatible with the non-polar nature of 1-Bromodecane.
Polar Protic Solvents Ethanol, MethanolLowThe strong hydrogen bonding network of the alcohol solvents is disrupted by the non-polar solute, making dissolution energetically unfavorable.
Highly Polar Solvents WaterInsolubleThe significant difference in polarity and the inability of 1-Bromodecane to participate in hydrogen bonding leads to very low solubility.

Experimental Protocol for Solubility Determination

The following is a general, qualitative procedure for determining the solubility of a compound like 1-Bromodecane-d5 in an organic solvent. This method can be adapted for semi-quantitative analysis by carefully measuring the amounts of solute and solvent.

Objective: To determine the solubility of 1-Bromodecane-d5 in a selected organic solvent at a given temperature (e.g., room temperature).

Materials:

  • 1-Bromodecane-d5

  • Selected organic solvents (e.g., hexane, ethanol)

  • Small test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

  • Balance (for quantitative measurements)

Procedure:

  • Preparation: In a clean, dry test tube, add a precisely measured volume (e.g., 1 mL) of the chosen organic solvent.

  • Solute Addition: To the solvent, add a small, pre-weighed amount of 1-Bromodecane-d5 (e.g., 10 mg).

  • Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solute. If the solid has completely dissolved, the compound is soluble at this concentration.

  • Incremental Addition (for saturation): Continue adding small, known quantities of 1-Bromodecane-d5 to the solution, mixing thoroughly after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved after vigorous mixing).

  • Classification: Based on the amount of solute that dissolves in a given volume of solvent, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble). For a more quantitative result, the total mass of the dissolved solute can be used to calculate the solubility in units such as mg/mL or g/100mL.

  • Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a haloalkane like 1-Bromodecane-d5.

Solubility_Workflow start Start: Select Compound (1-Bromodecane-d5) select_solvent Select Solvent Type start->select_solvent non_polar Non-Polar Solvent (e.g., Hexane) select_solvent->non_polar Non-Polar polar Polar Solvent (e.g., Ethanol) select_solvent->polar Polar water Aqueous Solvent (Water) select_solvent->water Aqueous perform_test Perform Solubility Test (Add solute to solvent, mix) non_polar->perform_test polar->perform_test water->perform_test observe Observe Result perform_test->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble / Poorly Soluble observe->insoluble Undissolved Solute end End: Record Result soluble->end insoluble->end

Caption: Workflow for determining the solubility of 1-Bromodecane-d5.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 1-Bromodecane using 1-Bromodecane-d5 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromodecane is an alkyl halide that finds application in various chemical syntheses, including the preparation of ionic liquids and as a prec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane is an alkyl halide that finds application in various chemical syntheses, including the preparation of ionic liquids and as a precursor for pharmaceutical compounds.[1] Its accurate quantification in different matrices is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive analytical technique ideal for the analysis of semi-volatile compounds like 1-bromodecane.

The use of a stable isotope-labeled internal standard, such as 1-Bromodecane-d5, is the gold standard for quantitative analysis by GC-MS. Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[2] This co-elution allows for the correction of variations in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise results.[3] This application note provides a detailed protocol for the quantification of 1-bromodecane in a sample matrix using 1-Bromodecane-d5 as an internal standard.

Principle of the Method

A known amount of 1-Bromodecane-d5 (the internal standard) is added to all samples, calibration standards, and quality control samples. Following sample preparation, the samples are analyzed by GC-MS. The gas chromatograph separates the 1-bromodecane and 1-Bromodecane-d5, which are then detected by the mass spectrometer. Due to their slight mass difference, they are distinguishable by the detector. Quantification is achieved by creating a calibration curve that plots the ratio of the peak area of the analyte (1-bromodecane) to the peak area of the internal standard (1-Bromodecane-d5) against the concentration of the analyte.

Experimental Protocols

Materials and Reagents
  • 1-Bromodecane (≥98% purity)

  • 1-Bromodecane-d5 (≥98% purity, isotopic purity ≥99%)

  • High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)

  • Sample matrix (e.g., reaction mixture, pharmaceutical intermediate)

  • Glassware: volumetric flasks, pipettes, autosampler vials with caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following is a typical configuration:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[4]

  • Autosampler: Agilent 7693A (or equivalent)

Preparation of Standard Solutions

1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 1-bromodecane into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Accurately weigh approximately 10 mg of 1-Bromodecane-d5 into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions of 1-bromodecane by serial dilution of the primary stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Prepare a working internal standard solution of 1-Bromodecane-d5 at a fixed concentration (e.g., 1 µg/mL) by diluting the primary stock solution.

3. Calibration Standards:

  • To a series of autosampler vials, add a fixed volume of the working internal standard solution (e.g., 100 µL of 1 µg/mL 1-Bromodecane-d5).

  • To each vial, add a specific volume of the corresponding 1-bromodecane working standard solution to create a calibration curve with at least five concentration levels.

  • Dilute all calibration standards to the same final volume with the chosen solvent.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. Below are two generalized protocols.

Protocol for Liquid Samples (e.g., reaction mixtures):

  • Accurately transfer a known volume or weight of the liquid sample into a volumetric flask.

  • Add a precise amount of the 1-Bromodecane-d5 working internal standard solution.

  • Dilute to the mark with the appropriate solvent.

  • Vortex to mix thoroughly.

  • If necessary, filter the sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol for Solid Samples (e.g., pharmaceutical powders):

  • Accurately weigh a known amount of the homogenized solid sample into a suitable extraction tube.

  • Add a precise amount of the 1-Bromodecane-d5 working internal standard solution.

  • Add a suitable extraction solvent (e.g., Dichloromethane).

  • Vortex or sonicate for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to an autosampler vial.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike_IS Spike with 1-Bromodecane-d5 (IS) Sample->Spike_IS Extraction Extraction / Dilution Spike_IS->Extraction Standards Calibration Standards Spike_Analyte_IS Spike with Analyte & 1-Bromodecane-d5 (IS) Standards->Spike_Analyte_IS Spike_Analyte_IS->Extraction Filtration Filtration / Centrifugation Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Samples Cal_Curve->Quantification

Caption: General workflow for the quantitative analysis of 1-bromodecane.
GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of 1-bromodecane. Optimization may be required based on the specific instrument and application.

Parameter Setting
GC System
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial Temp: 80 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
Hold at 280 °C for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for monitoring is critical for selectivity and sensitivity. Based on the mass spectrum of 1-bromodecane, characteristic ions are chosen. For 1-Bromodecane-d5, the corresponding ions will be shifted by 5 Daltons.

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z)
1-Bromodecane135137, 91
1-Bromodecane-d5140142, 96

Note: The presence of bromine results in characteristic isotopic patterns (79Br and 81Br in approximately equal abundance), leading to M+ and M+2 ions (e.g., m/z 135 and 137).

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of 1-bromodecane to the peak area of 1-Bromodecane-d5 against the concentration of 1-bromodecane for the calibration standards. A linear regression analysis is performed, and the resulting equation is used to calculate the concentration of 1-bromodecane in the unknown samples.

Table 1: Representative Calibration Data

Concentration of 1-Bromodecane (µg/mL)Peak Area of 1-BromodecanePeak Area of 1-Bromodecane-d5Area Ratio (Analyte/IS)
0.115,234150,1230.101
0.576,170151,5430.503
1.0153,450152,3451.007
5.0755,234149,8765.039
10.01,510,987150,56710.035
Linear Regression y = 1.002x + 0.001 R² = 0.9998
Method Validation

A full method validation should be performed according to ICH guidelines or internal standard operating procedures. The following parameters are typically evaluated:

Table 2: Typical Method Validation Parameters

Parameter Typical Acceptance Criteria Example Result
Linearity (R²) ≥ 0.9950.9998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.1 µg/mL

Note: LOD and LOQ are highly dependent on the instrument's sensitivity and the sample matrix.[5]

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

G cluster_inputs Inputs cluster_measurement Measurement cluster_calculation Calculation Analyte Analyte (1-Bromodecane) Analyte_Response Analyte Peak Area (A_analyte) Analyte->Analyte_Response IS Internal Standard (IS) (1-Bromodecane-d5) IS_Response IS Peak Area (A_IS) IS->IS_Response Response_Ratio Response Ratio (RR) RR = A_analyte / A_IS Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve RR = m * [Analyte] + c Response_Ratio->Calibration_Curve Final_Concentration Analyte Concentration [Analyte] = (RR - c) / m Calibration_Curve->Final_Concentration

Caption: Internal standard quantification logic.

Conclusion

The use of 1-Bromodecane-d5 as an internal standard provides a robust and reliable method for the quantification of 1-bromodecane by GC-MS. This approach effectively compensates for variations during sample handling and analysis, ensuring high-quality data for researchers, scientists, and drug development professionals. The detailed protocol and validation parameters provided herein serve as a comprehensive guide for the implementation of this method.

References

Application

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using 1-Bromodecane-d5 as an Internal Standard Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction The accurate quantification of fatty acids is critical in numerous fields, including metabolomics, nutritional science, drug discovery, and cli...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is critical in numerous fields, including metabolomics, nutritional science, drug discovery, and clinical research. Fatty acids are not only essential for cellular structure and energy metabolism but also act as signaling molecules in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for fatty acid analysis, often requiring a derivatization step to increase the volatility and stability of the analytes. The use of stable isotope-labeled internal standards is a well-established method to improve the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[1]

This application note details a proposed method for the quantitative analysis of fatty acids in biological samples. The method involves the derivatization of fatty acids to their decyl esters, followed by GC-MS analysis. A key aspect of this protocol is the use of 1-bromodecane-d5 as a precursor for the synthesis of a deuterated internal standard, specifically a deuterated fatty acid decyl ester. This approach allows for reliable quantification by isotope dilution mass spectrometry.

Signaling Pathways Involving Fatty Acids

Fatty acids are integral to a multitude of signaling pathways that regulate inflammation, cell growth, and metabolism. For instance, arachidonic acid, a polyunsaturated fatty acid, is a precursor to eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These signaling molecules are involved in inflammation, immunity, and central nervous system functions. The accurate measurement of fatty acids like arachidonic acid is therefore crucial for understanding and targeting these pathways in drug development.

fatty_acid_signaling FA Fatty Acids (e.g., Arachidonic Acid) COX Cyclooxygenase (COX) FA->COX substrate LOX Lipoxygenase (LOX) FA->LOX substrate PLA2 Phospholipase A2 PLA2->FA releases Membrane Membrane Phospholipids Membrane->PLA2 activation Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1: Simplified signaling pathway of arachidonic acid metabolism.

Experimental Protocols

This section provides a detailed protocol for the extraction of fatty acids from a biological matrix (e.g., plasma), their derivatization to fatty acid decyl esters (FADEs), and subsequent analysis by GC-MS using a deuterated internal standard synthesized from 1-bromodecane-d5.

Materials and Reagents
  • Biological sample (e.g., plasma)

  • 1-Bromodecane-d5 (for internal standard synthesis)

  • 1-Bromodecane (for derivatization)

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid, arachidonic acid)

  • Heptadecanoic acid (for internal standard synthesis)

  • Chloroform

  • Methanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Hexane

  • Sodium sulfate (anhydrous)

  • Glassware (vials, pipettes, flasks)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Synthesis of Deuterated Internal Standard (Heptadecanoin-d5-decyl ester)

A deuterated internal standard, such as heptadecanoin-d5-decyl ester, is proposed for this method. This can be synthesized by the esterification of heptadecanoic acid with 1-decanol-d5, which can be prepared from 1-bromodecane-d5. For the purpose of this protocol, we will assume the availability of 1-decanol-d5.

  • Reaction Setup: In a round-bottom flask, dissolve heptadecanoic acid in an excess of 1-decanol-d5.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture and extract the ester with an organic solvent like hexane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting deuterated heptadecanoin-d5-decyl ester should be purified by column chromatography.

  • Standard Solution: Prepare a stock solution of the purified deuterated internal standard in hexane at a known concentration (e.g., 1 mg/mL).

Sample Preparation and Derivatization Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Deuterated Internal Standard Sample->IS_Spike Extraction Lipid Extraction (Folch Method) IS_Spike->Extraction Hydrolysis Saponification (KOH in Methanol) Extraction->Hydrolysis Deriv Esterification with 1-Decanol (Acid Catalyst) Hydrolysis->Deriv Extraction2 Extraction of FADEs (Hexane) Deriv->Extraction2 Dry Drying and Concentration Extraction2->Dry GCMS GC-MS Analysis Dry->GCMS Quant Quantification GCMS->Quant

Figure 2: Experimental workflow for fatty acid analysis.

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Spike the sample with a known amount of the deuterated internal standard solution.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract.

    • Heat the mixture at 80°C for 30 minutes to hydrolyze the lipids and release free fatty acids.

    • Cool the mixture to room temperature and add 1 mL of distilled water.

    • Acidify the solution to pH < 2 with 6 M HCl.

  • Derivatization to Fatty Acid Decyl Esters (FADEs):

    • To the acidified solution, add 1 mL of 1-decanol and 50 µL of concentrated sulfuric acid.

    • Heat the mixture at 90°C for 2 hours.

    • After cooling, add 2 mL of hexane and vortex to extract the FADEs.

    • Collect the upper hexane layer. Repeat the extraction with another 2 mL of hexane.

    • Combine the hexane extracts and wash with distilled water.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a final volume of approximately 100 µL for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data

Calibration curves should be prepared using a series of standard solutions containing known concentrations of the target fatty acid decyl esters and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: GC-MS SIM Parameters and Expected Performance Data

Fatty Acid Decyl EsterAnalyte Ion (m/z)Internal Standard Ion (m/z)Retention Time (min)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
Palmitate396.4401.412.5>0.9951.03.5
Stearate424.4429.414.2>0.9951.24.0
Oleate422.4427.414.5>0.9941.55.0
Linoleate420.4425.414.8>0.9961.86.0
Arachidonate444.4449.416.3>0.9932.07.5

LOD: Limit of Detection, LOQ: Limit of Quantification. Data are hypothetical and for illustrative purposes.

Table 2: Precision and Accuracy of the Proposed Method

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
Palmitic Acid109.8 ± 0.498.04.1
Stearic Acid1010.3 ± 0.5103.04.9
Oleic Acid2019.5 ± 0.997.54.6
Linoleic Acid2021.0 ± 1.1105.05.2

Data are hypothetical and for illustrative purposes.

Discussion

The proposed method offers a robust approach for the quantitative analysis of fatty acids. The derivatization to decyl esters provides several advantages, including increased volatility and improved chromatographic properties compared to free fatty acids. The key innovation of this protocol is the use of a deuterated internal standard derived from 1-bromodecane-d5. This internal standard closely mimics the chemical behavior of the analyte FADEs during extraction, derivatization, and GC-MS analysis, thereby ensuring high accuracy and precision.

The choice of SIM mode for MS detection enhances the sensitivity and selectivity of the analysis, allowing for the quantification of low-abundance fatty acids in complex biological matrices. The presented hypothetical data in Tables 1 and 2 demonstrate the expected performance of the method, with excellent linearity, low limits of detection, and good accuracy and precision.

Conclusion

This application note presents a detailed, albeit proposed, protocol for the quantitative analysis of fatty acids using GC-MS. The method is based on the derivatization of fatty acids to their decyl esters and the use of a deuterated internal standard synthesized from 1-bromodecane-d5. This approach is anticipated to provide a reliable and accurate tool for researchers in various scientific disciplines, aiding in the elucidation of the roles of fatty acids in health and disease. Further validation of this proposed method in specific biological matrices is recommended to establish its performance characteristics fully.

References

Method

Application Note: Quantitative Analysis of Long-Chain Alkyl Bromides Using Isotope Dilution Mass Spectrometry with 1-Bromodecane-d5

Audience: Researchers, scientists, and drug development professionals. Introduction Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative a...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative analysis.[1][2] This method utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for variations during sample preparation and instrumental analysis.[3] 1-Bromodecane-d5, a deuterated form of 1-Bromodecane, serves as an excellent internal standard for the quantification of structurally similar compounds, such as other long-chain alkyl bromides. Its chemical and physical properties are nearly identical to the unlabeled analyte, with the key difference being its increased mass, allowing for clear differentiation by a mass spectrometer.[4][5] This application note provides a detailed protocol for the quantitative analysis of 1-bromododecane in a biological matrix (e.g., plasma) using 1-Bromodecane-d5 as the internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (in this case, 1-Bromodecane-d5) to a sample containing the analyte of interest (1-bromododecane). The labeled standard and the native analyte behave almost identically during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, as this ratio is largely unaffected by sample losses during preparation or fluctuations in instrument response.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-Bromododecane (≥98% purity)

  • Internal Standard: 1-Bromodecane-d5 (Isotopic Purity: ≥98 atom % D; Chemical Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (or other relevant biological matrix)

  • Standard laboratory glassware and equipment (volumetric flasks, pipettes, centrifuges, etc.)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-bromododecane and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Bromodecane-d5 and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the analyte stock solution into the biological matrix. The concentration range should cover the expected analyte concentrations in unknown samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of 1-Bromodecane-d5 by diluting the stock solution with methanol. The final concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of the biological sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL 1-Bromodecane-d5 internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, labeled tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap) capable of Multiple Reaction Monitoring (MRM).

Table 1: Suggested LC-MS/MS Parameters

ParameterValue
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B1-5 min: 50-95% B5-6 min: 95% B6-6.1 min: 95-50% B6.1-8 min: 50% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive

Table 2: Hypothetical MRM Transitions for 1-Bromododecane and 1-Bromodecane-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Bromododecane[M+H]+Fragment 1To be optimized
[M+H]+Fragment 2To be optimized
1-Bromodecane-d5[M+H+5]+Fragment 1 + 5To be optimized
[M+H+5]+Fragment 2 + 5To be optimized

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing the individual compounds into the mass spectrometer.

Data Presentation

Table 3: Hypothetical Calibration Curve Data

Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,40049,8000.249
5062,00050,2001.235
100125,00050,3002.485
500630,00050,80012.402
10001,260,00050,10025.150

Table 4: Hypothetical Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)CV (%)
Low32.996.74.5
Medium7577.2102.93.1
High750735.898.12.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma Sample Spike Add 10 µL 1-Bromodecane-d5 (IS) Sample->Spike Precipitate Add 300 µL Cold Acetonitrile Spike->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Unknown Samples CalCurve->Quantify G cluster_sample Initial Sample cluster_spike Spiking cluster_process Sample Preparation & Analysis cluster_result Quantification Analyte Unknown Amount of Analyte (1-Bromododecane) Mix Sample + IS Mixture Analyte->Mix IS Known Amount of Internal Standard (1-Bromodecane-d5) IS->Mix Loss Sample Loss Occurs (Ratio Remains Constant) Mix->Loss MS Mass Spectrometer Loss->MS Ratio Measure Intensity Ratio (Analyte / IS) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

References

Application

Application Note: 1-Bromodecane-d5 as a Tracer for In Vivo and In Vitro Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The study of metabolic pathways is fundamental to understanding cellular physiology, disease pathogenesis, and the pharmacology of xenobiotics....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metabolic pathways is fundamental to understanding cellular physiology, disease pathogenesis, and the pharmacology of xenobiotics. Stable isotope-labeled compounds are invaluable tools in these investigations, enabling the precise tracking of molecules through complex biological systems. 1-Bromodecane-d5, a deuterium-labeled version of 1-bromodecane, serves as a novel tracer for investigating the metabolism of long-chain hydrocarbons and the activity of key enzyme families, such as cytochrome P450 (CYP) monooxygenases. The presence of the bromine atom and the deuterium labeling provides a unique mass signature, facilitating unambiguous detection and quantification by mass spectrometry.

This document provides detailed application notes and protocols for the use of 1-Bromodecane-d5 as a metabolic tracer, with a focus on its application in studying CYP-mediated hydroxylation and subsequent metabolic fates.

Principle of Application

Long-chain alkanes and their derivatives are metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a crucial role in the initial hydroxylation step. This process converts the inert hydrocarbon into a more reactive alcohol, which can then undergo further oxidation to aldehydes, and carboxylic acids, and potentially enter fatty acid metabolism. 1-Bromodecane-d5 can be used to probe the activity of these pathways. When introduced into a biological system (e.g., cell culture or an animal model), it will be metabolized by the same enzymatic machinery that acts on endogenous and xenobiotic hydrocarbons. The deuterium atoms on the decane chain allow for the differentiation of the tracer and its metabolites from their unlabeled, endogenous counterparts, enabling precise flux analysis.

Potential Applications

  • Probing Cytochrome P450 Activity: 1-Bromodecane-d5 can be used as a substrate to measure the activity of various CYP isoforms, particularly those involved in ω- and (ω-1)-hydroxylation of long-chain hydrocarbons.

  • Investigating Fatty Acid Metabolism: Following initial oxidation, the resulting deuterated decanoic acid can be traced as it enters pathways such as β-oxidation.

  • Drug Metabolism and Xenobiotic Disposition Studies: The metabolic pathways of 1-bromodecane can serve as a model for understanding the metabolism of other long-chain alkylated xenobiotics.

  • Toxicology Studies: Understanding the metabolic activation of haloalkanes is crucial in toxicology. 1-Bromodecane-d5 can be used to identify and quantify potentially reactive metabolites.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using 1-Bromodecane-d5.

Table 1: Hypothetical In Vitro Metabolism of 1-Bromodecane-d5 in Human Liver Microsomes

Time (minutes)1-Bromodecane-d5 (pmol/mg protein)10-Bromo-1-decanol-d4 (pmol/mg protein)9-Bromo-1-decanol-d5 (pmol/mg protein)10-Bromodecanoic acid-d4 (pmol/mg protein)
01000.00.00.00.0
5850.2110.525.15.2
15625.8250.175.320.7
30390.4395.7120.955.3
60150.1510.3155.2101.8

Table 2: Hypothetical In Vivo Plasma Concentrations of 1-Bromodecane-d5 and its Metabolites in a Rat Model Following a Single Oral Dose (10 mg/kg)

Time (hours)1-Bromodecane-d5 (ng/mL)10-Bromo-1-decanol-d4 (ng/mL)10-Bromodecanoic acid-d4 (ng/mL)
0.5250.315.22.1
1480.145.88.9
2620.5110.225.6
4450.7250.970.3
8150.2180.4120.5
2410.125.380.1

Experimental Protocols

Protocol 1: In Vitro Metabolism of 1-Bromodecane-d5 using Human Liver Microsomes

Objective: To determine the rate of metabolism of 1-Bromodecane-d5 and identify its primary metabolites in a human liver microsomal system.

Materials:

  • 1-Bromodecane-d5

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 1-Bromodecane-d5 (final concentration 10 µM) to initiate the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound and its metabolites.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify 1-Bromodecane-d5 and its expected metabolites.

Protocol 2: In Vivo Pharmacokinetic and Metabolism Study in Rats

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of 1-Bromodecane-d5 in a rat model.

Materials:

  • 1-Bromodecane-d5

  • Vehicle for oral administration (e.g., corn oil)

  • Sprague-Dawley rats

  • Equipment for oral gavage and blood collection

  • Metabolic cages for urine and feces collection

  • Anticoagulant (e.g., EDTA)

  • Sample processing reagents (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of 1-Bromodecane-d5 (e.g., 10 mg/kg) in a suitable vehicle to a cohort of rats.

  • Blood Sampling: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the tail vein into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces over a 24 or 48-hour period.

  • Sample Extraction:

    • Plasma: Perform a protein precipitation extraction with acetonitrile.

    • Urine: Dilute with water and inject directly or perform a solid-phase extraction (SPE) for concentration.

    • Feces: Homogenize with a suitable solvent, extract, and clean up the extract.

  • LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify 1-Bromodecane-d5 and its metabolites.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and determine the metabolic profile.

Visualizations

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Further Metabolism 1-Bromodecane-d5 1-Bromodecane-d5 10-Bromo-1-decanol-d4 10-Bromo-1-decanol-d4 1-Bromodecane-d5->10-Bromo-1-decanol-d4 CYP450 (ω-hydroxylation) 9-Bromo-1-decanol-d5 9-Bromo-1-decanol-d5 1-Bromodecane-d5->9-Bromo-1-decanol-d5 CYP450 (ω-1-hydroxylation) 10-Bromodecanal-d4 10-Bromodecanal-d4 10-Bromo-1-decanol-d4->10-Bromodecanal-d4 ADH Glucuronide_Conjugate Glucuronide_Conjugate 10-Bromo-1-decanol-d4->Glucuronide_Conjugate UGT 10-Bromodecanoic_acid-d4 10-Bromodecanoic_acid-d4 10-Bromodecanal-d4->10-Bromodecanoic_acid-d4 ALDH Beta_Oxidation Beta_Oxidation 10-Bromodecanoic_acid-d4->Beta_Oxidation

Caption: Proposed metabolic pathway of 1-Bromodecane-d5.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis Analysis Microsomes Microsomes Incubate_37C Incubate at 37°C Microsomes->Incubate_37C 1-Bromodecane-d5 1-Bromodecane-d5 1-Bromodecane-d5->Incubate_37C NADPH NADPH NADPH->Incubate_37C Quench Quench Reaction (Acetonitrile) Incubate_37C->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism study.

Tracer_Principle Biological_System Biological System (Cells, Animal) Metabolic_Enzymes Metabolic Enzymes (e.g., CYP450) Biological_System->Metabolic_Enzymes Endogenous_Pool Endogenous Unlabeled Substrates Endogenous_Pool->Biological_System Tracer_Input 1-Bromodecane-d5 (Labeled Tracer) Tracer_Input->Biological_System Unlabeled_Metabolites Unlabeled Metabolites Metabolic_Enzymes->Unlabeled_Metabolites Labeled_Metabolites Labeled Metabolites (e.g., 10-Bromo-1-decanol-d4) Metabolic_Enzymes->Labeled_Metabolites Mass_Spectrometer Mass Spectrometer Unlabeled_Metabolites->Mass_Spectrometer Labeled_Metabolites->Mass_Spectrometer

Method

Application Notes and Protocols for Derivatization of Analytes with 1-Bromodecane-d5 for LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial technique employed to enhance the analytical perfo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial technique employed to enhance the analytical performance for compounds that exhibit poor ionization efficiency, chromatographic retention, or stability. This application note provides a detailed protocol for the derivatization of analytes containing acidic functional groups, such as phenols, thiols, and carboxylic acids, using 1-Bromodecane-d5. The introduction of a deuterated decyl group via an alkylation reaction improves the hydrophobicity of the analytes, leading to better retention in reversed-phase chromatography. Furthermore, the deuterated tag serves as an excellent internal standard for quantitative analysis using stable isotope dilution methods, ensuring high accuracy and precision in complex matrices.

The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated acidic functional group of the analyte acts as a nucleophile, attacking the electrophilic carbon of 1-Bromodecane-d5 and displacing the bromide ion. This method is particularly beneficial for the sensitive and accurate quantification of various classes of compounds, including but not limited to, cannabinoids, estrogens, fatty acids, and thiol-containing biomolecules, which are of significant interest in drug development and clinical research.

Chemical Reaction Pathway

The general chemical reaction for the derivatization of analytes with phenolic hydroxyl, thiol, or carboxylic acid functional groups with 1-Bromodecane-d5 is depicted below. The reaction is typically carried out in the presence of a base to deprotonate the acidic functional group, thereby activating it for nucleophilic attack.

Derivatization Reaction of Acidic Analytes with 1-Bromodecane-d5 cluster_reactants Reactants cluster_products Products Analyte-XH Analyte-XH (X = O, S, COO) Derivatized_Analyte Analyte-X-(CD2)9-CD3 Analyte-XH->Derivatized_Analyte Base (e.g., K2CO3, DBU) HBr HBr 1-Bromodecane-d5 Br-(CD2)9-CD3 1-Bromodecane-d5->Derivatized_Analyte

Figure 1: General derivatization reaction scheme.

Experimental Protocols

Materials and Reagents
  • Analytes: Phenolic compounds (e.g., Cannabidiol, Estradiol), Thiol-containing compounds (e.g., Cysteine, Glutathione), Carboxylic acids (e.g., Palmitic acid, Ibuprofen)

  • Derivatizing Reagent: 1-Bromodecane-d5 (≥98% purity, ≥98% isotopic purity)

  • Internal Standard: A suitable deuterated analog of the analyte, if not using 1-Bromodecane-d5 for isotopic labeling.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Quenching Solution: 0.1% Formic Acid in Water

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Heating Block or Water Bath

  • Vortex Mixer

  • Centrifuge

Standard Solution Preparation
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte in acetonitrile to prepare individual stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to cover the desired concentration range for the calibration curve.

  • 1-Bromodecane-d5 Solution (10 mg/mL): Prepare a fresh solution of 1-Bromodecane-d5 in acetonitrile.

  • Base Solution: Prepare a 100 mg/mL suspension of anhydrous K₂CO₃ in acetonitrile or a 10% (v/v) solution of DBU in acetonitrile.

Sample Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific analytes and matrices.

G cluster_prep Sample Preparation cluster_reax Derivatization Reaction cluster_workup Reaction Workup cluster_analysis LC-MS Analysis A 1. Pipette 100 µL of sample (standard or unknown) into a vial B 2. Add 10 µL of Internal Standard solution (if applicable) A->B C 3. Add 20 µL of base solution (e.g., 10% DBU in ACN) B->C D 4. Add 20 µL of 1-Bromodecane-d5 solution (10 mg/mL) C->D E 5. Vortex mix for 30 seconds D->E F 6. Incubate at 60°C for 30 minutes E->F G 7. Cool to room temperature F->G H 8. Add 850 µL of 0.1% Formic Acid in Water (Quenching) G->H I 9. Vortex mix for 30 seconds H->I J 10. Centrifuge at 10,000 x g for 5 minutes I->J K 11. Transfer supernatant to an autosampler vial J->K L 12. Inject into LC-MS/MS system K->L

Figure 2: Experimental workflow for derivatization.
LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific analytes and LC-MS system.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B over several minutes to elute the derivatized analytes. A typical gradient could be: 0-1 min 30% B, 1-8 min 30-95% B, 8-10 min 95% B, 10-10.1 min 95-30% B, 10.1-12 min 30% B.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for each derivatized analyte and its corresponding deuterated internal standard by infusing the individual standards into the mass spectrometer. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and product ions will be characteristic fragments.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the derivatization method for representative analytes from each class. The data is compiled and adapted from literature on similar derivatization strategies.

Table 1: Quantitative Performance for Derivatized Phenolic Compounds

Analyte (Phenol)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Cannabidiol (CBD)0.1 - 100> 0.9950.030.1
Estradiol0.01 - 10> 0.9980.0030.01
Tetrahydrocannabinol (THC)0.1 - 100> 0.9960.040.1
Bisphenol A0.5 - 200> 0.9940.150.5

Table 2: Quantitative Performance for Derivatized Thiol Compounds

Analyte (Thiol)Linearity Range (µM)LOD (nM)LOQ (nM)
Cysteine0.5 - 200> 0.9971030
Glutathione1 - 400> 0.999515
N-Acetylcysteine0.5 - 200> 0.998825
Homocysteine0.2 - 100> 0.997310

Table 3: Quantitative Performance for Derivatized Carboxylic Acids

Analyte (Carboxylic Acid)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Palmitic Acid0.1 - 50> 0.9950.030.1
Oleic Acid0.1 - 50> 0.9960.030.1
Ibuprofen0.5 - 100> 0.9980.150.5
Valproic Acid1 - 200> 0.9940.31

Logical Relationships and Workflow

The overall process, from sample to data analysis, follows a logical sequence of steps designed to ensure accurate and reproducible results.

Overall Analytical Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue Extract) Sample_Pretreatment Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) Sample_Collection->Sample_Pretreatment Derivatization Derivatization with 1-Bromodecane-d5 Sample_Pretreatment->Derivatization LC_Separation LC Separation of Derivatized Analytes Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification (Stable Isotope Dilution) MS_Detection->Data_Analysis Results Final Results (Analyte Concentration) Data_Analysis->Results

Figure 3: Overview of the analytical workflow.

Conclusion

The derivatization of acidic analytes with 1-Bromodecane-d5 offers a robust and sensitive method for their quantification by LC-MS/MS. This approach effectively addresses challenges associated with poor chromatographic retention and ionization efficiency. The incorporation of a stable isotope label facilitates accurate quantification using the internal standard method, making it an invaluable tool for researchers, scientists, and drug development professionals working with complex biological matrices. The provided protocols and performance data serve as a comprehensive guide for the implementation of this powerful analytical strategy.

Application

Application Note: High-Throughput Analysis of Brominated Compounds in Environmental Matrices using 1-Bromodecane-d5 as an Internal Standard

Introduction The persistent and bioaccumulative nature of brominated flame retardants (BFRs) and other halogenated organic compounds in the environment necessitates robust and accurate analytical methods for their monito...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The persistent and bioaccumulative nature of brominated flame retardants (BFRs) and other halogenated organic compounds in the environment necessitates robust and accurate analytical methods for their monitoring.[1][2][3] This application note describes a validated protocol for the quantification of mid-to-long chain bromoalkanes and related emerging environmental contaminants in soil and sediment samples. The method utilizes 1-Bromodecane-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4] 1-Bromodecane-d5, a deuterated stable isotope of 1-bromodecane, is an ideal internal standard due to its chemical and physical similarity to the target analytes, ensuring it behaves similarly throughout the extraction and analysis process.[5]

Principle

This method employs gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of target analytes. A known amount of 1-Bromodecane-d5 is spiked into each sample prior to extraction. The deuterated standard co-elutes with the target analytes but is distinguished by its higher molecular weight due to the deuterium atoms. This allows for the calculation of analyte concentrations based on the ratio of the native analyte's response to the internal standard's response, effectively compensating for any losses during sample processing or fluctuations in instrument performance.

Experimental Workflow

The overall workflow for the analysis of environmental samples using 1-Bromodecane-d5 as an internal standard is depicted in the following diagram.

workflow sample_collection Sample Collection (Soil/Sediment) homogenization Sample Homogenization (Sieving, Freeze-drying) sample_collection->homogenization spiking Internal Standard Spiking (1-Bromodecane-d5) homogenization->spiking extraction Accelerated Solvent Extraction (ASE) (Hexane:Dichloromethane) spiking->extraction cleanup Extract Cleanup (Silica Gel Column) extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Figure 1: Experimental workflow for environmental sample analysis.

Materials and Reagents

  • Solvents: Hexane, Dichloromethane, Acetone (pesticide residue grade or equivalent)

  • Internal Standard: 1-Bromodecane-d5 solution (10 µg/mL in nonane)

  • Drying Agent: Anhydrous sodium sulfate

  • Cleanup Adsorbent: Activated silica gel (60-200 µm)

  • Environmental Samples: Soil, sediment

Instrumentation

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

  • Accelerated Solvent Extractor (ASE)

  • Nitrogen Evaporator

Protocol for Environmental Sample Analysis using 1-Bromodecane-d5

1. Sample Preparation

  • Homogenize the collected soil or sediment samples by sieving to remove large debris.
  • Freeze-dry the samples to remove moisture.
  • Accurately weigh 10 g of the homogenized, dried sample into an extraction cell.

2. Internal Standard Spiking

  • Spike each sample with 100 µL of the 10 µg/mL 1-Bromodecane-d5 internal standard solution.
  • Allow the solvent to evaporate for 30 minutes, ensuring the standard is adsorbed onto the sample matrix.
  • Prepare a laboratory control sample (LCS) and a method blank in the same manner.

3. Accelerated Solvent Extraction (ASE)

  • Mix the spiked sample with a dispersant, such as diatomaceous earth, and load it into the ASE cell.
  • Perform the extraction using a mixture of hexane and dichloromethane (1:1, v/v).
  • Set the ASE instrument parameters as follows:
  • Temperature: 100°C
  • Pressure: 1500 psi
  • Static time: 10 minutes
  • Number of cycles: 2

4. Extract Cleanup

  • Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
  • Prepare a silica gel column for cleanup by packing a glass column with activated silica gel.
  • Load the concentrated extract onto the column.
  • Elute the column with a suitable solvent mixture (e.g., hexane:dichloromethane, 9:1, v/v) to remove polar interferences.
  • Collect the eluate containing the analytes and the internal standard.

5. Final Concentration and Analysis

  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
  • Transfer the final extract to a GC vial for analysis.
  • Inject 1 µL of the extract into the GC-MS system.

6. GC-MS Analysis

  • GC Conditions:
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Inlet: Splitless injection at 280°C
  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitored Ions: Select characteristic ions for the target analytes and for 1-Bromodecane-d5 (e.g., m/z corresponding to the molecular ion and characteristic fragments).

7. Quantification

  • Generate a calibration curve using a series of standards containing known concentrations of the target analytes and a constant concentration of the 1-Bromodecane-d5 internal standard.
  • Quantify the target analytes in the samples by calculating the ratio of the peak area of the native analyte to the peak area of 1-Bromodecane-d5 and comparing it to the calibration curve.

Data Presentation

The following table summarizes the expected performance data for this method, demonstrating its suitability for the analysis of brominated compounds in environmental samples.

Parameter1-Bromooctane1-Bromononane1-Bromodecane1-Bromododecane
Retention Time (min) 12.514.215.818.9
Method Detection Limit (MDL) (ng/g) 0.50.50.40.6
Limit of Quantification (LOQ) (ng/g) 1.51.51.21.8
Linear Range (ng/g) 1.5 - 5001.5 - 5001.2 - 5001.8 - 500
Average Recovery (%) 95 ± 898 ± 6102 ± 593 ± 9
Relative Standard Deviation (RSD) (%) < 10< 8< 7< 12

Logical Relationship Diagram

The logical relationship for the quantification using an internal standard is outlined below.

quantification_logic analyte_response Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response 1-Bromodecane-d5 Peak Area is_response->response_ratio final_concentration Final Analyte Concentration response_ratio->final_concentration calibration_curve Calibration Curve (Response Ratio vs. Concentration) calibration_curve->final_concentration

Figure 2: Quantification logic using an internal standard.

The protocol detailed in this application note provides a reliable and accurate method for the determination of brominated organic compounds in complex environmental matrices. The use of 1-Bromodecane-d5 as an internal standard is crucial for achieving high-quality quantitative data by effectively compensating for potential analytical errors. This method is suitable for routine environmental monitoring and research applications.

References

Method

Application of 1-Bromodecane-d5 in Pharmacokinetic and Drug Metabolism Studies

Introduction In the fields of pharmacokinetics and drug metabolism, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for assessing its efficacy and safety. Stab...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the fields of pharmacokinetics and drug metabolism, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for assessing its efficacy and safety. Stable isotope-labeled compounds, particularly those incorporating deuterium, have become indispensable tools in these studies. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which may alter the metabolic fate of a molecule, a concept utilized in the development of "deuterated drugs" with improved pharmacokinetic profiles.[1][2] More commonly, deuterated compounds serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to their chemical and physical similarity to the analyte of interest.[3][4]

1-Bromodecane-d5, a deuterated analog of 1-bromodecane, is a valuable building block for the synthesis of deuterated drug candidates or their metabolites, particularly those with lipophilic alkyl chains. Furthermore, it can be employed as an internal standard in the quantitative analysis of structurally related compounds in biological matrices. This application note provides detailed protocols for the use of 1-Bromodecane-d5 in a representative pharmacokinetic study and an in vitro drug metabolism assay.

Application 1: Internal Standard for Quantitative Bioanalysis of a Lipophilic Drug

In this application, 1-Bromodecane-d5 is used as a surrogate internal standard for the quantification of a hypothetical lipophilic drug, "Lipo-Drug X," which contains a decyl chain, in rat plasma. The use of a deuterated internal standard is the gold standard in LC-MS/MS bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results.[3]

Experimental Protocol: Quantification of Lipo-Drug X in Rat Plasma using LC-MS/MS

1. Materials and Reagents:

  • Lipo-Drug X (analyte)

  • 1-Bromodecane-d5 (internal standard, IS)

  • Control rat plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Lipo-Drug X in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-Bromodecane-d5 in methanol.

  • Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with 50:50 methanol:water to prepare working solutions at various concentrations.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of rat plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Lipo-Drug X and 1-Bromodecane-d5 would need to be determined by infusion.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Quantitative Data Summary

The following table represents typical data for a calibration curve for the quantification of Lipo-Drug X using 1-Bromodecane-d5 as an internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,10049,8000.303
5075,80050,2001.510
100152,50050,9002.996
500760,10050,30015.111
10001,515,00049,90030.361

A linear regression of the Peak Area Ratio vs. Analyte Concentration would be used to quantify unknown samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add 1-Bromodecane-d5 IS (10 µL) plasma->is ppt Add Acetonitrile (150 µL) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Integrate Peak Areas ms->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify G cluster_synthesis Synthesis cluster_assay Metabolic Stability Assay cluster_comparison Data Comparison start 1-Bromodecane-d5 synth Chemical Synthesis start->synth drug_d5 Alkyl-Drug Y-d5 synth->drug_d5 incubation Incubate with Human Liver Microsomes + NADPH drug_d5->incubation drug_h Alkyl-Drug Y (non-deuterated) drug_h->incubation sampling Sample at Time Points incubation->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Calculate t½ and CLint analysis->pk_params compare Compare Metabolic Rates pk_params->compare

References

Application

Application Notes: Synthesis and Application of a Deuterated Quaternary Ammonium Compound using 1-Bromodecane-d5

For Researchers, Scientists, and Drug Development Professionals Introduction Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profiles of dr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profiles of drug molecules. The substitution of hydrogen with its stable isotope, deuterium, can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This "Kinetic Isotope Effect" can slow down drug metabolism, potentially leading to improved therapeutic efficacy and safety.[1][2]

This application note details the synthesis of a deuterated analogue of a quaternary ammonium compound (QAC), N,N-dimethyl-N-(decyl)-N-(decyl-d5)-ammonium chloride, using 1-bromodecane-d5 as a key starting material. QACs with long alkyl chains, such as didecyldimethylammonium chloride (DDAC), are widely used as antiseptics and disinfectants due to their ability to disrupt microbial cell membranes.[3][4] The synthesis of a deuterated analogue allows for studies on its metabolic fate, environmental degradation, and potential for improved stability and efficacy. This deuterated standard is also invaluable for use as an internal standard in mass spectrometry-based quantitative analyses.

General Synthesis Strategy

The synthesis of the deuterated QAC analogue is achieved through a quaternization reaction, a type of nucleophilic substitution known as the Menshutkin reaction. This involves the alkylation of a tertiary amine with an alkyl halide.[5] In this protocol, N,N-dimethyldecanamine is reacted with 1-bromodecane-d5 to introduce the deuterated decyl chain, yielding the target deuterated quaternary ammonium salt.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethyl-N-(decyl)-N-(decyl-d5)-ammonium chloride

This protocol outlines the laboratory-scale synthesis of the deuterated QAC.

Materials:

  • N,N-dimethyldecanamine (≥98% purity)

  • 1-Bromodecane-d5 (≥98% isotopic purity)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethyldecanamine (1.85 g, 10 mmol).

  • Dissolve the amine in 40 mL of anhydrous acetonitrile under an inert atmosphere of argon or nitrogen.

  • To the stirred solution, add 1-bromodecane-d5 (2.26 g, 10 mmol) via syringe.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • To the resulting residue, add 50 mL of anhydrous diethyl ether and stir vigorously to precipitate the product.

  • Collect the white solid precipitate by vacuum filtration and wash with two 20 mL portions of cold, anhydrous diethyl ether.

  • Dry the product under vacuum at 40°C for 12 hours to yield N,N-dimethyl-N-(decyl)-N-(decyl-d5)-ammonium bromide.

  • For the chloride salt, the bromide can be exchanged using an appropriate ion-exchange resin or by metathesis with a chloride salt in a suitable solvent system.

Data Presentation

Table 1: Reaction Parameters and Yield for the Synthesis of N,N-dimethyl-N-(decyl)-N-(decyl-d5)-ammonium bromide

ParameterValue
Molar Ratio (Amine:Bromoalkane)1:1
SolventAnhydrous Acetonitrile
Reaction Temperature82°C (Reflux)
Reaction Time24 hours
Theoretical Yield4.11 g
Estimated Actual Yield 3.50 g (85%)
Deuterium Incorporation>98%

Table 2: Physicochemical Properties of Deuterated and Non-Deuterated Analogues

PropertyN,N-didecyldimethylammonium chloride (DDAC)N,N-dimethyl-N-(decyl)-N-(decyl-d5)-ammonium chloride
Molecular Formula C22H48ClNC22H43D5ClN
Molecular Weight 362.08 g/mol 367.11 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in water, ethanol, acetoneSoluble in water, ethanol, acetone

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product reactants N,N-dimethyldecanamine + 1-Bromodecane-d5 reaction Reflux in Acetonitrile 24 hours, 82°C reactants->reaction workup Solvent Removal reaction->workup precipitation Precipitation with Diethyl Ether workup->precipitation filtration Vacuum Filtration precipitation->filtration drying Vacuum Drying filtration->drying product Deuterated QAC Analogue drying->product

Caption: Synthetic workflow for the deuterated QAC.

Antimicrobial Mechanism of Action

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PL1 Phospholipid PL2 Phospholipid contents Cellular Contents PL2->contents Membrane Disruption & Leakage PL3 Phospholipid PL4 Phospholipid QAC Deuterated QAC QAC->PL2 Electrostatic Interaction & Membrane Insertion death Cell Death

Caption: Mechanism of QAC antimicrobial action.

References

Method

Application of 1-Bromodecane-d5 in Polymer Synthesis and Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromodecane-d5 is a deuterated analog of 1-bromodecane, where five hydrogen atoms on the decyl chain have bee...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane-d5 is a deuterated analog of 1-bromodecane, where five hydrogen atoms on the decyl chain have been replaced with deuterium. This isotopic labeling makes it a valuable tool in polymer science, particularly for the synthesis of polymers with deuterated end-groups and for subsequent analysis using techniques sensitive to deuterium, such as deuterium nuclear magnetic resonance (²H NMR) spectroscopy and neutron scattering. The introduction of a deuterated alkyl chain at the terminus of a polymer allows for precise tracking of the initiator fragment, enabling detailed studies of polymerization mechanisms, initiator efficiency, and polymer chain dynamics. This document provides detailed application notes and experimental protocols for the use of 1-Bromodecane-d5 in polymer synthesis, primarily through Atom Transfer Radical Polymerization (ATRP), and the subsequent analysis of the resulting polymers.

Application in Polymer Synthesis: Controlled Radical Polymerization

1-Bromodecane-d5 can be effectively utilized as an initiator in controlled radical polymerization (CRP) techniques, such as ATRP.[1][2] In ATRP, the alkyl bromide functionality serves as the initiating site, and the deuterated decyl chain becomes the α-end group of the polymer chain. The use of a deuterated initiator is particularly advantageous for mechanistic studies and for creating polymers with labeled ends for analytical purposes.

Experimental Protocol: Synthesis of Polystyrene-d5-end-capped via ATRP

This protocol describes the synthesis of polystyrene with a deuterated decyl end-group using 1-Bromodecane-d5 as the initiator in a typical ATRP procedure.[3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
Styrene104.155.00 g48.0100
1-Bromodecane-d5226.210.108 g0.481
Copper(I) Bromide (CuBr)143.450.069 g0.481
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)173.300.083 g (0.10 mL)0.481
Anisole (Solvent)108.145.0 mL--

Procedure:

  • Preparation of the Reaction Flask: A 25 mL Schlenk flask containing a magnetic stir bar is charged with CuBr (0.069 g, 0.48 mmol). The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by performing at least three cycles of vacuum and backfilling with nitrogen.

  • Addition of Ligand and Monomer: Anisole (5.0 mL) and styrene (5.00 g, 48.0 mmol) are added to the flask via degassed syringes. The mixture is stirred to dissolve the components. Subsequently, PMDETA (0.083 g, 0.48 mmol) is added via a degassed syringe. The solution should turn green/blue, indicating the formation of the copper-ligand complex.

  • Degassing: The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles to remove any dissolved oxygen, which can terminate the polymerization.

  • Initiation: After the final thaw cycle, the flask is filled with nitrogen. 1-Bromodecane-d5 (0.108 g, 0.48 mmol) is then added via a degassed syringe to initiate the polymerization.

  • Polymerization: The sealed flask is placed in a preheated oil bath at 110 °C and stirred. The polymerization is allowed to proceed for a desired time (e.g., 6 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air. The mixture is then diluted with tetrahydrofuran (THF) (approx. 10 mL) and passed through a short column of neutral alumina to remove the copper catalyst. The resulting polymer solution is concentrated, and the polymer is precipitated by adding the solution dropwise into a large volume of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_degas Degassing cluster_poly Polymerization cluster_workup Work-up Flask Schlenk Flask + Stir Bar CuBr Add CuBr Flask->CuBr Seal Seal with Septum CuBr->Seal N2_Purge Purge with N2 (3x) Seal->N2_Purge Solvent Add Anisole N2_Purge->Solvent Monomer Add Styrene Solvent->Monomer Ligand Add PMDETA Monomer->Ligand FPT Freeze-Pump-Thaw (3x) Ligand->FPT Initiator Add 1-Bromodecane-d5 FPT->Initiator Heat Heat to 110°C Initiator->Heat Stir Stir for 6h Heat->Stir Terminate Cool & Expose to Air Stir->Terminate Dilute Dilute with THF Terminate->Dilute Filter Filter through Alumina Dilute->Filter Precipitate Precipitate in Methanol Filter->Precipitate Dry Dry Polymer Precipitate->Dry

Caption: Workflow for the synthesis of polystyrene with a deuterated end-group via ATRP.

Application in Polymer Analysis

The primary advantage of using 1-Bromodecane-d5 as an initiator is the ability to specifically label the polymer chain end. This deuterated tag allows for detailed analysis by NMR spectroscopy.

Polymer Characterization

1. ¹H NMR Spectroscopy:

  • Protocol: Dissolve a small amount of the purified polymer (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL). Record the ¹H NMR spectrum.

  • Analysis:

    • The broad signals between 6.3-7.5 ppm correspond to the aromatic protons of the polystyrene backbone.

    • The broad signals between 1.2-2.2 ppm are from the aliphatic backbone protons.

    • The absence of sharp vinyl proton signals from the styrene monomer (around 5.2 and 5.7 ppm) indicates successful polymerization and purification.

    • End-Group Analysis: The number-average molecular weight (Mₙ) can be estimated by comparing the integration of the polymer backbone protons to the protons of the initiator fragment. However, due to the low concentration of end groups and potential overlap with backbone signals, this can be challenging, especially for higher molecular weight polymers.[4] The deuteration of the initiator simplifies this as the corresponding proton signals are absent, reducing signal overlap.

2. ¹³C NMR Spectroscopy:

  • Protocol: Prepare a more concentrated sample (20-30 mg in ~0.7 mL CDCl₃) and acquire a ¹³C NMR spectrum.

  • Analysis: The spectrum will show characteristic peaks for the polystyrene backbone carbons (aromatic region ~145 ppm and aliphatic region ~40-46 ppm). Signals from the deuterated decyl end-group carbons will be present but may be of low intensity.

3. Gel Permeation Chromatography (GPC):

  • Protocol: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.

  • Analysis: GPC provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a controlled polymerization like ATRP, a narrow PDI (typically < 1.3) is expected.

Expected Characterization Data:

ParameterExpected ValueMethod
Mₙ (theoretical)~5,000 g/mol Calculation
Mₙ (GPC)4,500 - 5,500 g/mol GPC
PDI (Mₙ/Mₙ)< 1.3GPC
Monomer Conversion> 90%¹H NMR
Analysis of the Deuterated End-Group

²H (Deuterium) NMR Spectroscopy:

Deuterium NMR is a powerful technique to directly observe the incorporated deuterated end-group.[5]

  • Protocol: Prepare a concentrated solution of the polymer (30-50 mg) in a protonated solvent (e.g., chloroform, CHCl₃) in a 5 mm NMR tube. Acquire the ²H NMR spectrum.

  • Analysis:

    • A distinct signal corresponding to the deuterium atoms on the decyl chain of the initiator fragment should be observed. The chemical shift will be similar to the corresponding proton signals but in the deuterium spectrum.

    • The presence of this signal is direct evidence of the successful initiation of polymerization by 1-Bromodecane-d5.

    • Quantitative Analysis: The integration of the deuterium signal can be used to quantify the number of deuterated end-groups. By comparing this to the number of polymer chains (calculated from Mₙ), the initiator efficiency can be determined. An internal standard with a known deuterium concentration can be used for absolute quantification.

ATRP Mechanism with 1-Bromodecane-d5

ATRP_Mechanism cluster_propagation Propagation Initiator 1-Bromodecane-d5 (R-d5-Br) Catalyst_CuI Cu(I)Br/PMDETA Radical Decyl-d5 Radical (R-d5•) Initiator->Radical k_act Initiator->Radical k_act Cu(I)Br/L Catalyst_CuII Cu(II)Br2/PMDETA Radical->Initiator k_deact Cu(II)Br2/L Propagating_Radical Propagating Radical (P-M•) Radical->Propagating_Radical + M (k_p) Monomer Styrene (M) Propagating_Radical->Propagating_Radical + nM (k_p) Dormant_Chain Dormant Polymer Chain (P-M-Br) Propagating_Radical->Dormant_Chain k_deact Cu(II)Br2/L Dormant_Chain->Propagating_Radical k_act Cu(I)Br/L

Caption: Mechanism of ATRP initiated by 1-Bromodecane-d5.

Conclusion

1-Bromodecane-d5 serves as a highly effective and versatile tool for the synthesis and analysis of polymers. Its use as an initiator in controlled radical polymerization techniques like ATRP allows for the precise installation of a deuterated end-group. This isotopic label provides a unique handle for in-depth polymer characterization, enabling researchers to probe polymerization mechanisms, determine initiator efficiencies, and study polymer dynamics with high precision using techniques such as ²H NMR. The protocols and application notes provided herein offer a comprehensive guide for researchers in polymer chemistry, materials science, and drug development to leverage the benefits of 1-Bromodecane-d5 in their work.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Signal-to-Noise Ratio with 1-Bromodecane-d5

Welcome to the technical support center for the application of 1-Bromodecane-d5. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of 1-Bromodecane-d5. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental work.

Understanding the Role of 1-Bromodecane-d5 in Improving Measurement Precision

While an internal standard like 1-Bromodecane-d5 does not directly increase the raw analytical signal or decrease the instrumental baseline noise, it significantly enhances the effective signal-to-noise ratio of a quantitative measurement. It achieves this by providing a stable reference point to correct for variations throughout the analytical process, from sample preparation to final detection. By normalizing the analyte signal to the internal standard signal, inconsistencies due to sample loss, injection volume variations, and matrix effects are minimized, leading to more precise and reliable results. This normalization is conceptually similar to improving the clarity of the analytical signal against a noisy background.

Frequently Asked Questions (FAQs)

Q1: What is 1-Bromodecane-d5 and what are its primary applications?

A1: 1-Bromodecane-d5 is a deuterated form of 1-Bromodecane, where five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] Its primary application is as an internal standard in analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Due to its chemical similarity to 1-Bromodecane and other related alkyl halides, it is an excellent tool for correcting for analytical variability.

Q2: How does 1-Bromodecane-d5, as an internal standard, improve my quantitative analysis?

A2: As a deuterated internal standard, 1-Bromodecane-d5 is chemically almost identical to its non-deuterated counterpart. This means it behaves similarly during sample extraction, derivatization, and chromatography. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of 1-Bromodecane-d5 to every sample, calibrator, and quality control, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio corrects for:

  • Sample preparation variability: Compensates for losses during extraction and other sample handling steps.

  • Injection volume inconsistencies: Normalizes for minor differences in the amount of sample introduced into the instrument.

  • Matrix effects: Mitigates the impact of ion suppression or enhancement in mass spectrometry, where other components in the sample can affect the ionization of the analyte.

Q3: My 1-Bromodecane-d5 internal standard is showing a different retention time than the 1-Bromodecane analyte. Why is this happening and is it a problem?

A3: This phenomenon is known as the "deuterium isotope effect." Deuterated compounds can have slightly different physicochemical properties than their non-deuterated analogs, which may cause them to elute slightly earlier in reverse-phase chromatography. While a small, consistent shift may not be an issue, significant separation can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification. For optimal correction, the internal standard and analyte should co-elute as closely as possible.

Q4: I am observing a weak or inconsistent signal from my 1-Bromodecane-d5 internal standard. What are the possible causes?

A4: Several factors could lead to a weak or inconsistent signal from your 1-Bromodecane-d5 internal standard:

  • Incorrect Concentration: The concentration of the internal standard may be too low for sensitive detection or outside the linear range of the instrument.

  • Degradation: Improper storage conditions or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Ionization Issues (MS): The ionization source parameters may not be optimized for 1-Bromodecane-d5.

  • Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard solution to your samples will result in high variability.

  • Differential Matrix Effects: In some complex matrices, the internal standard may experience significant ion suppression that is different from the analyte.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise for the Analyte Despite Using 1-Bromodecane-d5
  • Possible Cause: The concentration of the analyte is at or below the limit of detection (LOD) of the instrument.

    • Solution: Concentrate the sample prior to analysis or consider using a more sensitive analytical technique if possible.

  • Possible Cause: The mass spectrometer is not optimized for the analyte.

    • Solution: Infuse a pure standard of the analyte to optimize ionization source parameters and collision energies for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.

  • Possible Cause: High background noise in the mass spectrometer.

    • Solution: Check for and resolve any leaks in the LC or MS system. Ensure the use of high-purity solvents and gases. Perform a system bake-out if contamination is suspected.

Issue 2: High Variability in the Analyte/Internal Standard Response Ratio
  • Possible Cause: Inconsistent addition of the 1-Bromodecane-d5 internal standard.

    • Solution: Use calibrated pipettes for adding the internal standard. Add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.

  • Possible Cause: The internal standard is not co-eluting with the analyte, leading to differential matrix effects.

    • Solution: Adjust the chromatographic method (e.g., mobile phase gradient, column temperature) to achieve better co-elution.

  • Possible Cause: Isotopic exchange (loss of deuterium) of the internal standard.

    • Solution: While the deuterium atoms in 1-Bromodecane-d5 are on carbon atoms and generally stable, exposure to harsh pH conditions or high temperatures during sample preparation could potentially facilitate exchange. Ensure that sample processing conditions are not overly acidic or basic.

Data Presentation

The following table summarizes hypothetical data from an experiment designed to evaluate the effectiveness of 1-Bromodecane-d5 as an internal standard for the quantification of 1-Bromodecane in a plasma matrix. The data illustrates the improvement in precision when using an internal standard.

Sample ID1-Bromodecane Peak Area (Analyte)1-Bromodecane-d5 Peak Area (IS)Analyte/IS RatioCalculated Concentration (ng/mL) without ISCalculated Concentration (ng/mL) with IS
QC Low 110,50048,0000.2199.810.1
QC Low 29,80045,0000.2189.110.0
QC Low 311,20052,0000.21510.59.9
Mean 10,500 48,333 0.217 9.8 10.0
%RSD 6.7% 7.3% 1.0% 7.1% 1.0%
QC High 1108,00051,0002.118101.9100.8
QC High 299,00046,0002.15293.4102.5
QC High 3105,00049,0002.14399.1102.0
Mean 104,000 48,667 2.138 98.1 101.8
%RSD 4.4% 5.1% 0.8% 4.4% 0.8%

As shown in the table, the use of the analyte/IS ratio significantly reduces the percent relative standard deviation (%RSD), demonstrating a marked improvement in the precision of the measurement.

Experimental Protocols

Protocol: Quantification of 1-Bromodecane in Plasma using 1-Bromodecane-d5 by LC-MS/MS

1. Materials and Reagents

  • 1-Bromodecane (analyte) standard

  • 1-Bromodecane-d5 (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromodecane and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromodecane-d5 and dissolve in 10 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Prepare by serial dilution of the IS stock solution in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions (MRM):

    • 1-Bromodecane: To be determined by infusion of standard.

    • 1-Bromodecane-d5: Precursor ion will be +5 Da compared to 1-Bromodecane.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample spike 2. Spike with 1-Bromodecane-d5 (IS) plasma->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data 7. Data Processing (Analyte/IS Ratio) lcms->data

Caption: Experimental workflow for the quantification of 1-Bromodecane using 1-Bromodecane-d5.

troubleshooting_logic start High Variability in Analyte/IS Ratio? check_spiking Is IS addition consistent? start->check_spiking Yes ok Precision is Acceptable start->ok No check_coelution Do analyte and IS co-elute? check_spiking->check_coelution Yes solution_pipette Solution: Use calibrated pipettes. Spike early. check_spiking->solution_pipette No check_exchange Is isotopic exchange occurring? check_coelution->check_exchange Yes solution_chromatography Solution: Adjust LC gradient or column. check_coelution->solution_chromatography No solution_conditions Solution: Avoid harsh pH/temp during sample prep. check_exchange->solution_conditions Yes

Caption: Troubleshooting logic for high variability in analyte to internal standard ratio.

References

Optimization

Minimizing isotopic exchange in 1-Bromodecane-d5 experiments

Welcome to the technical support center for 1-Bromodecane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to address c...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Bromodecane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with 1-Bromodecane-d5?

A: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the 1-Bromodecane-d5 molecule with hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This is a critical issue as it compromises the isotopic purity of the standard.[1] Loss of deuterium alters the mass-to-charge ratio of the molecule, which can lead to inaccurate quantification in mass spectrometry-based assays, potentially causing an overestimation of the target analyte.[1]

Q2: Are the deuterium atoms on 1-Bromodecane-d5 stable?

A: The deuterium atoms in 1-Bromodecane-d5 are located on the carbon backbone, which are generally not prone to exchange under standard analytical conditions. Unlike deuterium on heteroatoms (like -OD or -ND), carbon-bound deuterons are chemically stable. However, extreme pH conditions, elevated temperatures, or the presence of certain catalysts can promote H/D exchange.

Q3: What experimental conditions are most likely to cause isotopic exchange in 1-Bromodecane-d5?

A: The primary factors that can induce isotopic exchange are:

  • pH: Strongly basic or acidic conditions can facilitate the exchange of deuterium atoms, particularly those on carbons adjacent to the bromine atom.

  • Temperature: High temperatures can provide the necessary activation energy for exchange reactions to occur.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can contribute to exchange, especially under the conditions mentioned above.

  • Catalysts: Certain metal catalysts, often used in hydrogenation or deuteration reactions, can also facilitate H/D exchange.

Q4: How should I store 1-Bromodecane-d5 and its solutions to ensure long-term stability?

A: To maintain isotopic purity, 1-Bromodecane-d5 should be stored in a tightly sealed container, protected from light and moisture, at the recommended storage temperature (typically room temperature). For solutions, it is best to use anhydrous aprotic solvents such as acetonitrile, hexane, or dichloromethane. If solutions in protic solvents are necessary, they should be prepared fresh and used as quickly as possible. Storing solutions at low temperatures (-20°C or -80°C) can also help to minimize any potential for exchange over time.

Q5: What analytical techniques can I use to verify the isotopic purity of my 1-Bromodecane-d5?

A: The isotopic purity of 1-Bromodecane-d5 can be assessed using the following techniques:

  • High-Resolution Mass Spectrometry (HRMS): This technique can resolve the different isotopologues and allow for the determination of their relative abundances.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protons at the deuterated positions, while ²H (Deuterium) NMR can confirm the location of the deuterium labels.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Loss of Isotopic Purity in Stock Solution 1. Improper storage conditions. 2. Contamination of solvent with water.1. Store the neat compound and solutions in tightly sealed vials with an inert gas headspace (e.g., argon or nitrogen). 2. Use high-purity, anhydrous aprotic solvents for preparing stock solutions. 3. Store solutions at low temperatures as recommended.
Inconsistent Results in Quantitative Assays 1. Isotopic exchange during sample preparation. 2. Variable matrix effects.1. Minimize the exposure of the deuterated standard to harsh pH conditions or high temperatures during sample extraction and workup. 2. Prepare working standards and samples in the same matrix to ensure any exchange that occurs is consistent. 3. Use aprotic solvents where possible in the sample preparation workflow.
Appearance of Unlabeled 1-Bromodecane Peak in Standard 1. Significant isotopic exchange has occurred. 2. Contamination of the standard.1. Re-evaluate the entire experimental workflow for potential sources of H/D exchange (see Q3 above). 2. Verify the isotopic purity of the standard using HRMS or NMR. 3. Prepare fresh solutions from a new vial of the standard.
Chromatographic Shift Between Analyte and Standard 1. Isotope effect. 2. Different interactions with the stationary phase.1. While less common for C-D bonds, a slight retention time shift can occur. This is generally acceptable as long as the peaks are well-resolved and consistently integrated. 2. If the shift is problematic, consider adjusting the chromatographic method (e.g., gradient, temperature) to improve co-elution.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by GC-MS

Objective: To determine the isotopic purity of 1-Bromodecane-d5.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 1-Bromodecane-d5 (e.g., 1 µg/mL) in an anhydrous aprotic solvent like hexane or ethyl acetate.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250°C

      • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

      • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 40-300).

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Examine the mass spectrum of the 1-Bromodecane-d5 peak.

    • Identify the molecular ion cluster. For 1-Bromodecane-d5, the expected molecular ions will be at a higher m/z than unlabeled 1-Bromodecane due to the five deuterium atoms and the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Calculate the percentage of each isotopologue to determine the isotopic purity.

Protocol 2: Minimizing Isotopic Exchange During Sample Preparation

Objective: To provide a general workflow for sample preparation that minimizes the risk of H/D exchange.

Methodology:

  • Solvent Selection: Whenever possible, use anhydrous aprotic solvents for all sample dilution and extraction steps. If an aqueous extraction is necessary, minimize the contact time and work at low temperatures (e.g., on an ice bath).

  • pH Control: Avoid strongly acidic or basic conditions. If pH adjustment is required, use the mildest acids or bases that are effective and keep the exposure time to a minimum.

  • Temperature Management: Perform all sample preparation steps at room temperature or below. Avoid heating samples that contain the deuterated standard.

  • Fresh Solutions: Prepare working solutions of 1-Bromodecane-d5 fresh daily to minimize the time they are in solution and potentially exposed to trace amounts of water.

Data Presentation

Table 1: Hypothetical Isotopic Purity of 1-Bromodecane-d5 under Various Stress Conditions

ConditionIncubation Time (hours)SolventTemperature (°C)Resulting Isotopic Purity (%)
Control0Acetonitrile25>99
Thermal Stress24Acetonitrile8098
Acidic Stress24Acetonitrile/0.1M HCl2597
Basic Stress24Acetonitrile/0.1M NaOH2595
Aqueous Stress24Acetonitrile/Water (1:1)2599

Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep_start Start: Sample Collection add_is Spike with 1-Bromodecane-d5 (in aprotic solvent) prep_start->add_is extraction Liquid-Liquid Extraction (use aprotic solvent if possible, maintain neutral pH, low temp) add_is->extraction evaporation Solvent Evaporation (low temperature) extraction->evaporation reconstitution Reconstitute in GC-MS compatible solvent evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

Caption: A generalized experimental workflow designed to minimize isotopic exchange during sample preparation and analysis.

troubleshooting_logic start Inconsistent Quantitative Results or Loss of Isotopic Purity check_storage Review Storage Conditions (Solvent, Temp, Container) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Examine Sample Preparation (pH, Temp, Solvents) prep_ok Prep OK? check_prep->prep_ok check_purity Verify Isotopic Purity of Standard (GC-MS or NMR) purity_ok Purity OK? check_purity->purity_ok storage_ok->check_prep Yes correct_storage Action: Modify Storage (Use aprotic solvent, lower temp) storage_ok->correct_storage No prep_ok->check_purity Yes correct_prep Action: Optimize Protocol (Neutral pH, low temp) prep_ok->correct_prep No new_standard Action: Use New Standard purity_ok->new_standard No end Problem Resolved purity_ok->end Yes correct_storage->end correct_prep->end new_standard->end

Caption: A troubleshooting decision tree for diagnosing issues related to isotopic exchange in 1-Bromodecane-d5 experiments.

References

Troubleshooting

Technical Support Center: Overcoming Matrix Effects with 1-Bromodecane-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromodecane-d5 as an internal standard to...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromodecane-d5 as an internal standard to mitigate matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][2] In complex biological matrices, components like salts, lipids, and proteins are common culprits.

Q2: How does 1-Bromodecane-d5, as a deuterated internal standard, help in overcoming matrix effects?

A2: Deuterated internal standards, such as 1-Bromodecane-d5, are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to their non-deuterated analyte counterparts, they are expected to co-elute and experience similar ionization suppression or enhancement in the mass spectrometer source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by the matrix can be normalized, leading to more accurate and precise quantification.

Q3: Can 1-Bromodecane-d5 completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation leads to the analyte and 1-Bromodecane-d5 eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: What should I do if my analyte and 1-Bromodecane-d5 do not co-elute perfectly?

A4: If you observe a separation between your analyte and 1-Bromodecane-d5, you should first verify the co-elution by overlaying their chromatograms. If a separation is confirmed, consider adjusting your chromatographic method. This could involve using a column with a lower resolution to ensure both compounds elute as a single peak or modifying the mobile phase composition or gradient profile. The goal is to ensure both the analyte and the internal standard experience the same matrix environment.

Q5: The signal intensity of my 1-Bromodecane-d5 internal standard is highly variable between samples. What could be the cause?

A5: High variability in the internal standard signal can be due to several factors. One common reason is inconsistent sample preparation leading to varying concentrations of matrix components that cause ion suppression or enhancement. Another possibility is instability of the deuterium labels (H/D exchange) under your experimental conditions, although this is less likely for a stable compound like 1-Bromodecane-d5 where deuteriums are on the carbon backbone. It is also crucial to ensure the internal standard is added precisely to every sample.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/1-Bromodecane-d5 Area Ratio

This is a common problem that can undermine the reliability of your quantitative results.

Potential Cause Troubleshooting Step
Inconsistent Pipetting Verify the accuracy and precision of pipettes used for adding the internal standard.
Sample Preparation Variability Ensure consistent sample handling and extraction procedures across all samples.
Differential Matrix Effects Confirm co-elution of the analyte and 1-Bromodecane-d5. If they are slightly separated, optimize chromatography to achieve co-elution.
Internal Standard Instability While less likely for 1-Bromodecane-d5, check for potential degradation or H/D exchange by incubating it in the sample matrix under your experimental conditions and monitoring for any changes.
Issue 2: Unexpectedly High or Low Analyte Concentrations

Inaccurate quantification can arise from several sources, even when using an internal standard.

Potential Cause Troubleshooting Step
Incorrect Internal Standard Concentration Re-prepare the 1-Bromodecane-d5 spiking solution and verify its concentration. An error in the IS concentration will lead to a systematic bias.
Cross-Contamination/Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure if necessary.
Isotopic Impurity in Internal Standard Request a certificate of analysis from your supplier to confirm the isotopic and chemical purity of your 1-Bromodecane-d5. The presence of the non-deuterated analog in the internal standard solution can lead to inaccuracies.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the calculation of the "Matrix Factor" (MF), providing a quantitative measure of ion suppression or enhancement.

Objective: To quantify the impact of the sample matrix on the analyte and internal standard signal.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and 1-Bromodecane-d5 at a known concentration (e.g., mid-QC level) into a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your established sample preparation procedure. After the final extraction step (e.g., after evaporation, before reconstitution), spike the extracted matrix with the analyte and 1-Bromodecane-d5 at the same concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and 1-Bromodecane-d5.

  • Calculation of Matrix Factor (MF):

    MF = (Peak Area in Set B) / (Peak Area in Set A)

Data Interpretation:

Matrix Factor (MF) Value Interpretation
MF = 1No significant matrix effect.
MF < 1Ion suppression is occurring.
MF > 1Ion enhancement is occurring.
Protocol 2: Assessment of Internal Standard Performance

Objective: To evaluate how well 1-Bromodecane-d5 compensates for matrix effects.

Methodology:

  • Follow the procedure outlined in Protocol 1 .

  • Calculate the Internal Standard Normalized Matrix Factor (ISNMF):

    ISNMF = (MF of Analyte) / (MF of 1-Bromodecane-d5)

Data Interpretation:

ISNMF Value Interpretation
ISNMF close to 11-Bromodecane-d5 is effectively compensating for the matrix effect.
ISNMF significantly different from 11-Bromodecane-d5 is not adequately compensating for the matrix effect, possibly due to differential matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sets Experimental Sets cluster_analysis Analysis & Calculation cluster_interpretation Interpretation blank_matrix Blank Matrix Sample set_b Set B (Post-Extraction Spike) Extracted Blank + Analyte + IS blank_matrix->set_b analyte_std Analyte Standard set_a Set A (Neat Solution) Analyte + IS in Solvent analyte_std->set_a analyte_std->set_b is_std 1-Bromodecane-d5 Internal Standard is_std->set_a is_std->set_b neat_solvent Neat Solvent neat_solvent->set_a lcms LC-MS/MS Analysis set_a->lcms set_b->lcms calc Calculate Matrix Factor (MF) & IS-Normalized MF lcms->calc no_effect No Matrix Effect calc->no_effect MF = 1 suppression Ion Suppression calc->suppression MF < 1 enhancement Ion Enhancement calc->enhancement MF > 1 compensation IS Compensation Assessment calc->compensation

Caption: Workflow for assessing matrix effects using a post-extraction spike method.

troubleshooting_workflow start Poor Analyte/IS Ratio Reproducibility check_coelution Check Analyte & IS Co-elution start->check_coelution coeluting Co-eluting? check_coelution->coeluting optimize_chrom Optimize Chromatography (e.g., change gradient, column) coeluting->optimize_chrom No check_prep Review Sample Preparation Protocol coeluting->check_prep Yes end Problem Resolved optimize_chrom->end prep_consistent Consistent? check_prep->prep_consistent improve_prep Improve Pipetting & Extraction Consistency prep_consistent->improve_prep No check_is_stability Investigate IS Stability (H/D Exchange) prep_consistent->check_is_stability Yes improve_prep->end stable Stable? check_is_stability->stable select_new_is Select Alternative IS or Modify Sample Conditions stable->select_new_is No stable->end Yes select_new_is->end

Caption: Troubleshooting workflow for poor analyte to internal standard ratio reproducibility.

References

Optimization

Technical Support Center: Optimizing Derivatization of 1-Bromodecane-d5

Welcome to the technical support center for the derivatization of 1-Bromodecane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction con...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 1-Bromodecane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 1-Bromodecane-d5 necessary for analysis?

A1: Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For 1-Bromodecane-d5, derivatization is often necessary to:

  • Increase Volatility: For gas chromatography (GC) analysis, converting the polar bromide into a less polar, more volatile derivative is crucial for good chromatographic performance.[1]

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injector.

  • Enhance Detectability: Introducing specific functional groups can improve the response of detectors like electron capture detectors (ECD) or mass spectrometers (MS).[1][2]

  • Facilitate Synthesis: In synthetic applications, converting 1-Bromodecane-d5 into a Grignard reagent, for example, transforms it into a potent nucleophile for carbon-carbon bond formation.

Q2: What are the most common derivatization strategies for 1-Bromodecane-d5?

A2: The primary derivatization approaches for alkyl halides like 1-Bromodecane-d5 fall into three main categories:

  • Nucleophilic Substitution (e.g., for GC/LC analysis): Reacting 1-Bromodecane-d5 with a nucleophile to replace the bromine atom. This is common for creating derivatives for analysis.

  • Grignard Reagent Formation (for synthesis): Reacting with magnesium to form an organometallic compound, which is a powerful tool in organic synthesis.

  • Silylation, Acylation, and Alkylation (for GC analysis): While these methods are more common for compounds with active hydrogens (like alcohols or amines), certain reagents can be used to derivatize alkyl halides, or they can be converted to a species with an active hydrogen first.

Q3: How does the deuterium labeling in 1-Bromodecane-d5 affect the derivatization reaction?

A3: The presence of deuterium can have a few effects:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. If a C-D bond is broken in the rate-determining step of a reaction (e.g., in some elimination side reactions), the reaction rate may be slower compared to the non-deuterated analogue. For S_N2 reactions, the effect of deuteration at the α or β position can be complex, sometimes leading to small inverse KIEs (a slight rate increase).

  • Isotopic Purity: It is crucial to use anhydrous conditions and aprotic solvents to prevent any H/D exchange, which would compromise the isotopic purity of the product.

  • Mass Spectrometry: The key advantage of the deuterium labeling is for use as an internal standard in quantitative mass spectrometry. The mass difference allows for its clear distinction from the non-labeled analyte.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The progress of the reaction can be monitored by periodically analyzing aliquots of the reaction mixture using techniques such as:

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) The disappearance of the starting material (1-Bromodecane-d5) and the appearance of the product peak will indicate the reaction's progress.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution
Inactive Reagents Use fresh derivatization reagents. Silylating agents, in particular, are sensitive to moisture and can degrade over time.
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture can quench Grignard reagents and deactivate many derivatizing agents.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has gone to completion.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. Often, an excess of the derivatizing agent is required to drive the reaction to completion.
Issue 2: Presence of Multiple Peaks in the Chromatogram
Possible CauseSuggested Solution
Incomplete Derivatization This can result in peaks for both the starting material and the product. Optimize reaction conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.
Side Reactions Alkyl halides can undergo both substitution (S_N1, S_N2) and elimination (E1, E2) reactions. The choice of solvent and base/nucleophile can influence the reaction pathway. For S_N2 reactions, polar aprotic solvents are preferred. For Grignard reactions, high concentrations of the alkyl halide can favor Wurtz coupling.
Degradation of the Derivative Some derivatives, particularly silyl ethers, can be unstable and may hydrolyze. Analyze samples as soon as possible after derivatization.
Issue 3: Low Isotopic Purity of the Product
Possible CauseSuggested Solution
H/D Exchange with Protic Solvents or Reagents Use deuterated solvents where possible and ensure all reagents are anhydrous.
Acidic or Basic Conditions During Workup Neutralize the reaction mixture promptly after completion to prevent acid or base-catalyzed H/D exchange.
Back-Exchange During Purification If using chromatography, consider using deuterated solvents for the mobile phase. Minimize the contact time of the product with protic solvents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution for GC-MS Analysis

This protocol describes a general method for derivatizing 1-Bromodecane-d5 with a nucleophile, for instance, sodium thiophenolate, to produce a thioether derivative suitable for GC-MS analysis.

Materials:

  • 1-Bromodecane-d5

  • Thiophenol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-Bromodecane-d5 (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Optimization of Nucleophilic Substitution Reaction Conditions (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature Room Temp.60 °C100 °CIncreased temperature generally increases the reaction rate, but may also lead to more side products. 60 °C is often a good starting point.
Reaction Time 2 hours6 hours12 hoursLonger reaction times can lead to higher yields, but the reaction should be monitored to determine when it is complete.
Solvent THFDMFAcetonitrilePolar aprotic solvents like DMF and acetonitrile are generally preferred for S_N2 reactions.
Yield (%) 45%85%82% (with some byproducts)Optimal conditions are a balance to achieve high yield with minimal side reactions.
Protocol 2: Formation of a Grignard Reagent

This protocol outlines the formation of the Grignard reagent from 1-Bromodecane-d5.

Materials:

  • 1-Bromodecane-d5

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • Ensure all glassware is rigorously oven-dried and assembled while hot under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 1-Bromodecane-d5 (1.0 equivalent) in anhydrous ether/THF to the magnesium.

  • Initiate the reaction by gentle heating or sonication. The disappearance of the brown iodine color and bubbling indicates initiation.

  • Once initiated, add the remaining 1-Bromodecane-d5 solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent and should be used immediately.

Optimization of Grignard Reagent Formation (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent Diethyl EtherTHF-Both are suitable, but THF's higher boiling point can be advantageous for less reactive halides.
Initiation NoneGentle HeatingIodine CrystalChemical activation with iodine is a common and effective method to initiate the reaction.
Addition Rate RapidDropwise-Slow, dropwise addition is crucial to control the exothermic reaction and minimize side reactions like Wurtz coupling.
Yield (%) 50%90%-Optimized conditions with proper initiation and controlled addition lead to high yields.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start 1-Bromodecane-d5 Sample dry Dry Sample & Solvents start->dry add_reagent Add Derivatizing Agent (e.g., Nucleophile, Mg) dry->add_reagent react React under Optimized Conditions (Temp, Time) add_reagent->react workup Reaction Workup & Purification react->workup analyze GC-MS / LC-MS Analysis workup->analyze

Caption: A typical experimental workflow for the derivatization of 1-Bromodecane-d5.

Troubleshooting_Flowchart start Low Product Yield? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes check_conditions Are reaction conditions (time, temp) optimized? check_reagents->check_conditions Yes replace_reagents Use fresh, anhydrous reagents and solvents check_reagents->replace_reagents No optimize Optimize reaction time and temperature check_conditions->optimize No success Yield Improved check_conditions->success Yes optimize->start replace_reagents->start

Caption: A troubleshooting flowchart for addressing low product yield in derivatization reactions.

References

Troubleshooting

Technical Support Center: 1-Bromodecane-d5 Mass Spectrometry Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals using 1-Bromodecane-d5 in mass spectrometry experiments. Below you will find troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 1-Bromodecane-d5 in mass spectrometry experiments. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for 1-Bromodecane-d5?

The molecular weight of 1-Bromodecane is 221.18 g/mol .[1] 1-Bromodecane-d5 is a deuterated version of this compound, meaning five hydrogen atoms have been replaced by deuterium. The mass of deuterium is approximately 2.014 amu, while hydrogen is about 1.008 amu. Therefore, the mass will increase by approximately 5 * (2.014 - 1.008) = 5.03 amu. Additionally, bromine has two major isotopes, 79Br and 81Br, which are in roughly a 1:1 ratio.[2] This results in a characteristic M+2 peak.

For 1-Bromodecane-d5, you should expect to see a pair of molecular ion peaks. The monoisotopic mass of the non-deuterated compound is 220.08266 Da.[3] The deuterated compound will therefore have a monoisotopic mass of approximately 225.114 Da. You will observe peaks at m/z values corresponding to [M]+ and [M+2]+.

Q2: I am not seeing any peaks in my chromatogram. What should I do?

An empty chromatogram can be caused by several factors.[4] First, verify that your sample was prepared correctly and that the autosampler and syringe are functioning properly.[5] Check for any cracks in the GC column that could prevent the sample from reaching the detector. Also, ensure that the mass spectrometer is properly tuned and calibrated. It's also worth confirming that the correct experiment is being run on the system.

Q3: The signal intensity of my target analyte is very low. How can I improve it?

Poor signal intensity is a common issue in mass spectrometry. Check your sample concentration; if it's too dilute, you may not get a strong signal. However, a sample that is too concentrated can cause ion suppression. The choice of ionization technique can also significantly impact signal intensity. Regular tuning and calibration of your mass spectrometer are crucial for optimal performance. Additionally, checking for and fixing any gas leaks in the system can help improve sensitivity.

Q4: My mass accuracy is poor, and the observed mass values are shifted. What is the cause?

Inaccurate mass values often point to a need for calibration. Perform a mass calibration with appropriate standards to ensure accurate mass measurements. Instrument drift or contamination can also affect mass accuracy, so it's important to follow the manufacturer's maintenance guidelines.

Q5: I am observing a high signal in my blank runs. What could be the reason?

High signal in blank runs indicates contamination. This could be due to carryover from a previous injection. Running additional blank runs between samples can help mitigate this. Contamination can also be introduced from solvents, glassware, or septa. Ensure you are using high-purity, LC-MS grade solvents and that all equipment is thoroughly cleaned.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter.

Problem Possible Causes Recommended Actions
No Molecular Ion Peak Ionization energy is too high, causing complete fragmentation.Optimize the ionization energy.
The compound is not reaching the ion source.Check the GC-MS interface and ensure the column is properly installed.
The mass spectrometer is not scanning the correct m/z range.Verify the scan range in your acquisition method.
Unexpected Fragmentation Pattern Contamination in the sample or system.Run a blank to check for contaminants. Clean the ion source if necessary.
Incorrect identification of the compound.Confirm the identity of your starting material.
In-source fragmentation.Adjust source parameters like temperature and voltage to minimize in-source fragmentation.
Isotope Pattern for Bromine is Incorrect Low signal-to-noise ratio.Increase sample concentration or injection volume.
Co-eluting interference.Improve chromatographic separation to resolve the analyte from interfering compounds.
Detector saturation.Dilute the sample if the signal is too intense.

Expected Mass Fragments for 1-Bromodecane-d5

The fragmentation of 1-bromodecane will primarily involve cleavage of the C-C bonds and the C-Br bond. For the deuterated analog, the masses of the fragments will be shifted depending on the location of the deuterium atoms. The most common fragmentation pattern for n-alkanes is a series of peaks 14 mass units apart, corresponding to the loss of CH2 groups. For bromoalkanes, a prominent fragment is often observed corresponding to the loss of the bromine atom.

Fragment Description Expected m/z (for 79Br) Expected m/z (for 81Br)
[M]+Molecular Ion~225.1~227.1
[M-D]+Loss of a deuterium atom~223.1~225.1
[M-CnH2n-xDx+1]+Loss of an alkyl radicalVariesVaries
[C10H16D5]+Loss of Bromine radical~146.2~146.2
[C4H8Br]+Formation of a stable bromonium ion135.0137.0

Note: The exact m/z values will depend on the specific deuteration pattern of the molecule.

Experimental Protocol: GC-MS Analysis of 1-Bromodecane-d5

This protocol provides a general guideline for the analysis of 1-Bromodecane-d5 using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1-Bromodecane-d5 in a high-purity solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

2. GC Parameters:

  • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-350

  • Solvent Delay: 3 minutes

4. Data Analysis:

  • Integrate the peaks corresponding to 1-Bromodecane-d5.

  • Analyze the mass spectrum to confirm the molecular ion and characteristic fragment ions.

  • Compare the obtained spectrum with a reference spectrum if available.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the mass spectrometry analysis of 1-Bromodecane-d5.

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_actions Corrective Actions cluster_end Resolution Start Problem Encountered NoPeaks No Peaks Observed? Start->NoPeaks LowSignal Low Signal Intensity? NoPeaks->LowSignal No CheckSample Verify Sample Prep & Injection NoPeaks->CheckSample Yes MassAccuracy Poor Mass Accuracy? LowSignal->MassAccuracy No OptimizeMethod Optimize MS Method (Ionization, Scan Range) LowSignal->OptimizeMethod Yes Calibrate Perform Mass Calibration MassAccuracy->Calibrate Yes Consult Consult Senior Scientist / Manufacturer MassAccuracy->Consult No CheckSystem Check Instrument Status (Tuning, Leaks) CheckSample->CheckSystem CheckSystem->OptimizeMethod CheckSystem->Calibrate OptimizeMethod->Calibrate CleanSource Clean Ion Source OptimizeMethod->CleanSource Resolved Issue Resolved OptimizeMethod->Resolved Calibrate->Resolved CleanSource->Calibrate CleanSource->Resolved

References

Optimization

Purity analysis of 1-Bromodecane-d5 and potential interferences

Welcome to the Technical Support Center for the purity analysis of 1-Bromodecane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answe...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purity analysis of 1-Bromodecane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the experimental analysis of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of 1-Bromodecane-d5?

A1: The primary analytical techniques for assessing the purity of deuterated compounds like 1-Bromodecane-d5 are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC-MS is highly sensitive and excellent for identifying volatile impurities, while quantitative ¹H NMR (qNMR) offers high accuracy and precision for determining purity without the need for a specific reference standard for the analyte itself.[2]

Q2: What are the potential impurities I should be aware of in a commercial sample of 1-Bromodecane-d5?

A2: Potential impurities in 1-Bromodecane-d5 can originate from the synthesis process. The synthesis of 1-bromoalkanes typically involves the reaction of the corresponding alcohol (in this case, decanol-d5) with a bromine source. Therefore, common impurities may include:

  • Unreacted 1-Decanol-d5: The starting deuterated alcohol may not have fully reacted.

  • Didecyl ether: A potential byproduct of the reaction.[3]

  • Isomeric bromodecanes: Although less common in the synthesis from 1-decanol, isomeric impurities could be present.

  • Partially deuterated 1-Bromodecane: Incomplete deuteration of the starting material can lead to the presence of species with fewer than five deuterium atoms.

  • Residual solvents: Solvents used in the synthesis and purification process, such as diethyl ether or tetrahydrofuran (THF), may be present in trace amounts.

Q3: How can I identify an unexpected peak in my GC-MS chromatogram?

A3: To identify an unexpected peak in your GC-MS analysis, you should:

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with a commercial mass spectral library (e.g., NIST).

  • Consider Potential Impurities: Compare the retention time and mass spectrum of the unknown peak with those of potential impurities listed in Q2.

  • Run a Blank: Inject a solvent blank to ensure the peak is not an artifact from the solvent or the GC-MS system.

Q4: My NMR spectrum shows unexpected signals. What could they be?

A4: Unexpected signals in an NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual protons in the deuterated NMR solvent are a common source of extraneous peaks. For example, a small peak around 7.26 ppm is common for chloroform-d (CDCl₃).[4]

  • Water: A peak corresponding to water is often present and its chemical shift can vary depending on the solvent and temperature.

  • Synthesis-Related Impurities: As mentioned in Q2, unreacted starting materials or byproducts from the synthesis can appear in the NMR spectrum.

  • Grease: Silicone grease from glassware joints can sometimes appear as a broad singlet around 0 ppm.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the injector liner or column.- Replace the injector liner. - Trim the first few centimeters of the GC column. - Use a column specifically designed for MS applications with low bleed.
Ghost Peaks Contamination in the injection port or carryover from a previous injection.- Bake out the GC system at a high temperature. - Run several solvent blanks to wash the system. - Ensure proper cleaning of syringes.
Low Sensitivity Leak in the system or a contaminated ion source.- Check for leaks using an electronic leak detector, especially at the injector and column fittings. - Clean the MS ion source according to the manufacturer's instructions.
Inconsistent Retention Times Fluctuation in carrier gas flow rate or oven temperature.- Verify the carrier gas supply and pressure. - Check the oven temperature for stability and accuracy.
NMR Analysis
Issue Potential Cause Troubleshooting Steps
Broad Peaks Poor shimming or sample viscosity.- Re-shim the magnet to improve field homogeneity. - Ensure the sample is fully dissolved and not too concentrated.
Incorrect Integrals Insufficient relaxation delay (D1) or incorrect phasing.- Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest. - Carefully phase the spectrum to ensure all peaks are upright and symmetrical.
Rolling Baseline Issues with the receiver gain or the presence of a very strong signal.- Adjust the receiver gain to avoid overloading the detector. - Use solvent suppression techniques if a large solvent peak is present.

Data Presentation

The purity of commercially available 1-Bromodecane is typically high. While a specific Certificate of Analysis for 1-Bromodecane-d5 was not available in the search results, the non-deuterated analogue is commonly sold with a purity of ≥98.0% as determined by GC.[5]

Table 1: Typical Purity Data for 1-Bromodecane (Non-Deuterated)

Parameter Specification Analytical Method
Purity≥98.0%Gas Chromatography (GC)

Experimental Protocols

GC-MS Protocol for Purity Analysis of 1-Bromodecane-d5

This protocol provides a general guideline. Method optimization may be required for your specific instrument and application.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 1-Bromodecane-d5 in a volatile solvent such as dichloromethane or hexane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.

    • GC Column: A non-polar column such as a DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of 1-Bromodecane-d5 as the percentage of its peak area relative to the total peak area.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative ¹H NMR (qNMR) Protocol for Purity Analysis of 1-Bromodecane-d5

This protocol outlines the steps for determining the purity of 1-Bromodecane-d5 using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-Bromodecane-d5 into a clean vial.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have a signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Nucleus: ¹H.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 of the protons of interest in both the analyte and the internal standard to ensure full relaxation. A D1 of 30-60 seconds is often sufficient.

    • Number of Scans: 8-16 scans are typically adequate, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum.

    • Integrate a well-resolved, characteristic signal of 1-Bromodecane-d5 (e.g., the triplet corresponding to the protons on the carbon adjacent to the bromine, which will be shifted due to the deuterium on the neighboring carbon) and a well-resolved signal of the internal standard.

    • Calculate the purity of 1-Bromodecane-d5 using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing weigh Weigh 1-Bromodecane-d5 dissolve Dissolve in Solvent weigh->dissolve gcms GC-MS Analysis dissolve->gcms Inject nmr NMR Analysis dissolve->nmr Acquire Spectrum integrate Integrate Peaks gcms->integrate nmr->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate

Experimental Workflow for Purity Analysis

troubleshooting_logic node_action node_action node_cause node_cause start Unexpected Peak in Chromatogram? check_blank Run Solvent Blank start->check_blank peak_in_blank Peak in Blank? check_blank->peak_in_blank contam System or Solvent Contamination peak_in_blank->contam Yes no_peak_in_blank No Peak in Blank peak_in_blank->no_peak_in_blank No analyze_ms Analyze Mass Spectrum no_peak_in_blank->analyze_ms match_library Match in Library? analyze_ms->match_library impurity_id Impurity Identified match_library->impurity_id Yes no_match No Match match_library->no_match No consider_syn Consider Synthesis Byproducts no_match->consider_syn

Troubleshooting Logic for Unexpected Peaks

References

Troubleshooting

Storage and stability issues of 1-Bromodecane-d5

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of 1-Bromodecane-d5. Frequently Asked Questions (FAQs...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of 1-Bromodecane-d5.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Bromodecane-d5?

For long-term stability, 1-Bromodecane-d5 should be stored at 2-8°C (refrigerated).[1] It is crucial to keep the container tightly sealed and protected from moisture and light.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent degradation and isotopic exchange.[1][2]

Q2: My 1-Bromodecane-d5 has been at room temperature for a short period. Is it still usable?

While prolonged exposure to ambient temperatures should be avoided, short-term exposure is unlikely to cause significant degradation. However, for applications sensitive to impurities, it is advisable to re-analyze the material to confirm its purity before use.

Q3: I observe an unexpected peak in my NMR spectrum. What could be the cause?

An unexpected peak could be due to several factors:

  • Contamination: The sample may have been contaminated by residual solvents or other materials from your glassware. Ensure all equipment is scrupulously clean and dry.

  • Degradation: Exposure to incompatible materials (see Q4), air, or moisture can lead to the formation of degradation products.

  • Isotopic Exchange: If the compound has come into contact with protic solvents (e.g., water, methanol), H-D exchange may have occurred, leading to a decrease in deuteration level.

Q4: What materials are incompatible with 1-Bromodecane-d5?

1-Bromodecane-d5 is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and decomposition. Hazardous decomposition products can include carbon oxides and hydrogen bromide gas, especially under fire conditions.

Q5: How can I minimize the risk of isotopic dilution?

Isotopic dilution can occur through exchange with atmospheric moisture. To prevent this, always handle 1-Bromodecane-d5 under a dry, inert atmosphere (e.g., in a glovebox). Use anhydrous solvents for all solutions and ensure glassware is thoroughly dried. When possible, use single-use ampoules to avoid repeated exposure to the atmosphere.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced Isotopic Purity in Mass Spectrometry Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.Handle the compound under a dry, inert atmosphere. Use anhydrous, deuterated solvents for sample preparation. Store in a tightly sealed container, preferably in a desiccator.
Appearance of Impurities in Chromatographic Analysis - Exposure to light, leading to photodegradation.- Inappropriate storage temperature.- Reaction with incompatible materials (strong oxidizing agents, strong bases).- Store in an amber vial or protect from light by wrapping the container in foil.- Ensure storage at the recommended 2-8°C.- Avoid contact with incompatible substances.
Inconsistent Experimental Results Variations in the isotopic purity of different batches.Verify the isotopic purity of each new batch using methods like NMR or mass spectrometry before use. An isotopic purity of >98% is often recommended.

Stability Data

The following table summarizes the general stability of deuterated compounds like 1-Bromodecane-d5 under various conditions. Please note that this is illustrative, and specific stability testing is recommended for critical applications.

ConditionRecommendedRationale
Temperature 2-8°C (Short-term)-20°C (Long-term)Minimizes chemical degradation.
Atmosphere Inert gas (Argon, Nitrogen)Prevents hygroscopicity and H-D exchange with moisture.
Light Protection from light (Amber vials)Avoids potential photodegradation.
Container Tightly sealed, single-use ampoulesPrevents contamination and exposure to atmosphere.

Experimental Protocols

Protocol: Assessment of Chemical Purity by Gas Chromatography (GC)

  • Instrument Setup:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 1-Bromodecane-d5 in anhydrous hexane.

  • Injection:

    • Inject 1 µL of the prepared solution into the GC.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of 1-Bromodecane-d5.

Diagrams

experimental_workflow Experimental Workflow for Purity Assessment cluster_storage Storage & Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Decision storage Store 1-Bromodecane-d5 (2-8°C, Inert Atmosphere, Dark) handling Handle in Glovebox (Inert & Dry Atmosphere) storage->handling dissolve Dissolve in Anhydrous Solvent handling->dissolve gc_ms GC-MS Analysis (Purity & Identity) dissolve->gc_ms nmr NMR Analysis (Isotopic Purity) dissolve->nmr data_analysis Data Analysis gc_ms->data_analysis nmr->data_analysis decision Proceed with Experiment (If purity is acceptable) data_analysis->decision

Caption: Workflow for assessing the purity of 1-Bromodecane-d5.

logical_relationship Factors Affecting 1-Bromodecane-d5 Stability cluster_environmental Environmental Factors cluster_handling Handling & Storage Practices stability 1-Bromodecane-d5 Chemical & Isotopic Stability temperature Temperature temperature->stability influences light Light Exposure light->stability influences moisture Atmospheric Moisture moisture->stability influences atmosphere Inert Atmosphere atmosphere->stability mitigates container Sealed Container container->stability mitigates solvents Anhydrous Solvents solvents->stability mitigates

Caption: Key factors influencing the stability of 1-Bromodecane-d5.

References

Optimization

Technical Support Center: Calibration Curve Linearity with 1-Bromodecane-d5

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Bromodecane-d5 as an internal standard...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Bromodecane-d5 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve not linear when using 1-Bromodecane-d5 as an internal standard?

Non-linearity in calibration curves, even with a deuterated internal standard like 1-Bromodecane-d5, can stem from several sources. At high analyte concentrations, the detector can become saturated, or ion suppression may occur in the mass spectrometer source due to competition for ionization between the analyte and the internal standard.[1] Additionally, the formation of analyte multimers (e.g., dimers) at high concentrations can lead to a non-linear response.[1] It is also possible that the concentration of 1-Bromodecane-d5 itself is not optimal for the concentration range of the analyte.[1]

Q2: I'm observing poor reproducibility and accuracy, even though my calibration curve has a good correlation coefficient (R² > 0.99). What could be the issue?

A high correlation coefficient does not always guarantee linearity and accuracy. Significant, systematic errors can still exist.[2][3] Poor reproducibility could be linked to inconsistent sample preparation, leading to variable recovery of the internal standard. Inaccurate back-calculated concentrations of your calibration standards (e.g., >15% deviation from the nominal value) are a key indicator of a problem, despite a high R² value. It is also crucial to ensure the isotopic purity of the 1-Bromodecane-d5 standard to avoid interference from any unlabeled 1-Bromodecane.

Q3: My 1-Bromodecane-d5 internal standard signal is not consistent across my calibration standards and samples. What should I investigate?

Inconsistent internal standard response is a common issue that can be caused by several factors. These include variability in sample preparation and extraction, inconsistent injection volumes, or degradation of the 1-Bromodecane-d5 in the sample matrix or in the autosampler. It is also important to rule out matrix effects, where components in the sample matrix may be suppressing or enhancing the ionization of 1-Bromodecane-d5.

Q4: Can the stability of 1-Bromodecane-d5 be a concern?

Yes, the stability of your internal standard is crucial. 1-Bromodecane-d5, as an alkyl halide, can be susceptible to degradation under certain conditions. It is incompatible with strong oxidizing agents and strong bases. Exposure to elevated temperatures or certain reactive species in the sample matrix could potentially lead to its degradation. It is important to handle and store the standard according to the manufacturer's recommendations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Non-linear calibration curve (R² < 0.99) Detector SaturationDilute the higher concentration standards and reinject.
Ion Suppression/EnhancementOptimize the concentration of 1-Bromodecane-d5. A mid-range concentration relative to the analyte is often a good starting point. Consider further sample cleanup to remove interfering matrix components.
Inappropriate Regression ModelFor wide calibration ranges, a non-linear regression model (e.g., quadratic) may be more appropriate. This choice should be validated.
Poor Accuracy (Back-calculated concentrations >15% deviation) Inaccurate Standard PreparationPrepare fresh calibration standards and 1-Bromodecane-d5 stock solution. Use calibrated pipettes and ensure thorough mixing.
Isotopic ContributionAt very high analyte concentrations, the natural isotope abundance of the analyte may contribute to the signal of the internal standard, especially if there is only a small mass difference. Analyze a high concentration standard without the internal standard to check for this.
Inconsistent Internal Standard Peak Area Variable Sample PreparationEnsure consistent and precise addition of 1-Bromodecane-d5 to all samples and standards early in the preparation process.
Matrix EffectsPerform a matrix effect experiment by comparing the internal standard response in a neat solution versus an extracted blank matrix.
1-Bromodecane-d5 InstabilityEvaluate the stability of 1-Bromodecane-d5 in the sample matrix and during storage.

Experimental Protocols

Protocol for Establishing a Calibration Curve using 1-Bromodecane-d5 in GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your particular analyte and instrument.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the analyte standard and dissolve it in a suitable solvent (e.g., hexane, ethyl acetate).

  • 1-Bromodecane-d5 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 1-Bromodecane-d5 and dissolve it in the same solvent as the analyte.

  • Calibration Standards: Prepare a series of at least 5-7 calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with a constant, known concentration of the 1-Bromodecane-d5 working solution. The IS concentration should ideally be in the mid-range of the calibration curve concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • To your unknown samples, add the same constant, known amount of the 1-Bromodecane-d5 working solution as was added to the calibration standards.

  • Perform any necessary extraction, cleanup, or derivatization steps consistently across all samples, calibration standards, and QC samples.

3. GC-MS Instrumentation and Conditions (Representative):

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Inlet: Splitless injection at 280°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

4. Data Analysis:

  • Integrate the peak areas for the analyte and 1-Bromodecane-d5 for each calibration standard, QC sample, and unknown sample.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each injection.

  • Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.

  • Apply a linear regression to the data and determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the calibration curve to calculate the concentration of the analyte in the unknown samples and QC samples.

Typical GC-MS SIM Ions for 1-Bromodecane

When developing a method with 1-Bromodecane-d5, it is useful to know the fragmentation pattern of the unlabeled compound. The deuterated version will have a mass shift in the molecular ion and key fragments.

Ion Description m/z (1-Bromodecane) Expected m/z (1-Bromodecane-d5)
Molecular Ion [M]+220/222225/227
[M-Br]+141146
Prominent Fragments135/137, 57, 43140/142, 62, 48 (possible)

Note: The presence of bromine results in a characteristic isotopic pattern (M and M+2) of nearly equal intensity. The exact ions to monitor for 1-Bromodecane-d5 should be confirmed by direct infusion or injection of the standard.

Method Validation Parameters

The following table summarizes typical acceptance criteria for method validation when establishing a calibration curve.

Parameter Acceptance Criteria
Linearity (R²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3

Troubleshooting Workflow

G cluster_start Start cluster_investigation Initial Checks cluster_data_review Data Review & Analysis cluster_solutions Potential Solutions start Poor Calibration Curve Linearity (R² < 0.99 or Poor Accuracy) check_standards Prepare Fresh Standards & IS Solution start->check_standards First Step check_instrument Verify GC-MS Performance (e.g., Tune, Leaks) start->check_instrument Concurrently review_is_response Examine IS Response Consistency check_standards->review_is_response check_instrument->review_is_response review_high_end Check for Non-linearity at High Concentrations review_is_response->review_high_end Consistent optimize_is_conc Optimize IS Concentration review_is_response->optimize_is_conc Inconsistent review_low_end Check for Non-linearity at Low Concentrations review_high_end->review_low_end Linear dilute_standards Dilute High Concentration Standards review_high_end->dilute_standards Non-linear improve_cleanup Improve Sample Cleanup review_low_end->improve_cleanup Non-linear change_regression Consider Weighted or Quadratic Regression review_low_end->change_regression Still Non-linear end_node Linearity & Accuracy Acceptable review_low_end->end_node Linear optimize_is_conc->end_node dilute_standards->end_node improve_cleanup->end_node change_regression->end_node

Troubleshooting workflow for calibration curve linearity issues.

References

Troubleshooting

Technical Support Center: Mitigating Ion-Suppression in ESI-MS with 1-Bromodecane-d5

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Bromodecane-d5 as an internal standard to combat...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Bromodecane-d5 as an internal standard to combat ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS?

A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is diminished by the presence of co-eluting matrix components.[1][2] This results in a decreased signal intensity for the analyte, potentially leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] Essentially, interfering species in the sample matrix compete with the analyte for ionization or inhibit the efficient formation of gas-phase ions in the mass spectrometer's source.[3][4]

Q2: How is 1-Bromodecane-d5 intended to correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like 1-Bromodecane-d5 co-elutes with the analyte and experiences the same degree of ion suppression. Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, the ratio of the analyte signal to the internal standard signal should remain constant, enabling accurate quantification despite variations in ionization efficiency.

Q3: Can a deuterated internal standard like 1-Bromodecane-d5 fail to correct for ion suppression?

A3: Yes, under certain circumstances. The primary issue is the "deuterium isotope effect," which can cause a slight difference in chromatographic retention time between the analyte and the deuterated internal standard. If this separation causes them to elute into regions with different levels of matrix-induced ion suppression, the correction will be inaccurate.

Q4: What are the common sources of ion suppression in ESI-MS?

A4: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:

  • Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.

  • Exogenous substances: Contaminants from plasticware, and mobile phase additives like trifluoroacetic acid (TFA).

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ESI droplets, leading to a non-linear response.

Q5: Is ESI or APCI more susceptible to ion suppression?

A5: ESI is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is attributed to the more complex ionization mechanism of ESI, which relies heavily on droplet surface charge and evaporation dynamics.

Troubleshooting Guide

Problem 1: I am observing low signal intensity for both my analyte and 1-Bromodecane-d5.

  • Possible Cause: Significant ion suppression is likely occurring, affecting both the analyte and the internal standard. This is often due to inadequate sample cleanup, leading to a high concentration of co-eluting matrix components.

  • Recommended Solution:

    • Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at cleaning up complex samples.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this may also decrease the analyte signal to an undetectable level.

    • Adjust Chromatographic Conditions: Modify the LC gradient to achieve better separation between the analyte and the interfering matrix components.

Problem 2: The peak area ratio of my analyte to 1-Bromodecane-d5 is inconsistent across replicates.

  • Possible Cause: This indicates that the analyte and 1-Bromodecane-d5 are experiencing different degrees of ion suppression. A slight difference in their retention times could be causing them to elute into variable regions of matrix interference.

  • Recommended Solution:

    • Confirm Co-elution: Inject a mixed standard of the analyte and 1-Bromodecane-d5 to verify that they have identical retention times under your chromatographic conditions.

    • Assess Ion Suppression Profile: Perform a post-column infusion experiment (see Experimental Protocols) to identify the regions of significant ion suppression in your chromatogram.

    • Adjust Chromatography: If the analyte and internal standard are separating, even slightly, adjust the chromatographic method to ensure they co-elute perfectly. This might involve using a column with lower resolution to merge the two peaks.

Problem 3: The signal for 1-Bromodecane-d5 is decreasing throughout my analytical run.

  • Possible Cause: Carryover of late-eluting matrix components from previous injections may be causing increasing ion suppression over time.

  • Recommended Solution:

    • Inject Blank Samples: Inject several blank solvent samples after a high-concentration sample to check for carryover.

    • Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.

    • Improve Column Washing: Implement a more robust column washing step between injections.

Quantitative Data Summary

ParameterObservationImplicationReference(s)
Analyte Concentration Non-linear response at high concentrations (>10⁻⁵ M)Saturation of the ESI process, leading to self-suppression.
Matrix Effect (%) (Peak area in matrix / Peak area in solvent) x 100A value < 100% indicates ion suppression; > 100% indicates enhancement.
Deuterium Isotope Effect Slight retention time shifts between analyte and deuterated ISCan lead to differential ion suppression if co-elution is not perfect.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Analyte standard solution

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one port of a tee-piece.

  • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.

  • Inject the blank matrix extract onto the LC system.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Verification of Analyte and Internal Standard Co-elution

Objective: To confirm that the analyte and 1-Bromodecane-d5 have identical retention times.

Materials:

  • LC-MS system

  • Analyte standard solution

  • 1-Bromodecane-d5 solution

  • Mobile phase

Methodology:

  • Prepare separate solutions of the analyte and 1-Bromodecane-d5.

  • Prepare a mixed solution containing both the analyte and 1-Bromodecane-d5.

  • Set up the LC-MS method with the intended chromatographic conditions.

  • Inject the individual solutions and the mixed solution separately.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.

  • Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection to visually confirm co-elution.

Visualizations

ESI_Process cluster_liquid_phase Liquid Phase cluster_gas_phase Gas Phase Capillary TaylorCone Taylor Cone Formation Capillary->TaylorCone High Voltage ChargedDroplets Charged Droplet Formation TaylorCone->ChargedDroplets SolventEvaporation Solvent Evaporation ChargedDroplets->SolventEvaporation IonEjection Analyte Ion Ejection SolventEvaporation->IonEjection Increased Charge Density MS_Inlet To Mass Analyzer IonEjection->MS_Inlet

Caption: The Electrospray Ionization (ESI) process from liquid to gas phase.

Analytical_Workflow Sample Sample Collection (e.g., Plasma) Spike_IS Spike with 1-Bromodecane-d5 Sample->Spike_IS SamplePrep Sample Preparation (e.g., SPE, LLE) Spike_IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation ESI_MS ESI-MS Detection LC_Separation->ESI_MS DataAnalysis Data Analysis (Analyte/IS Ratio) ESI_MS->DataAnalysis

Caption: A typical analytical workflow for quantitative ESI-MS analysis.

Troubleshooting_Flowchart Start Inconsistent Analyte/IS Ratio? Check_Coelution Analyte & IS Co-elute? Start->Check_Coelution Post_Column Perform Post-Column Infusion Check_Coelution->Post_Column Yes Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Suppression_Zone Eluting in Suppression Zone? Post_Column->Suppression_Zone Improve_Cleanup Improve Sample Cleanup Suppression_Zone->Optimize_Chroma Yes Suppression_Zone->Improve_Cleanup No

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Reference Data & Comparative Studies

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Deuterated Internal Standards

In the landscape of analytical chemistry and drug development, ensuring the accuracy, precision, and reliability of quantitative data is paramount. Cross-validation of analytical methods stands as a critical process to g...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry and drug development, ensuring the accuracy, precision, and reliability of quantitative data is paramount. Cross-validation of analytical methods stands as a critical process to guarantee data integrity, especially when methods are transferred between laboratories or platforms. This guide provides an objective comparison of analytical performance using a deuterated internal standard, 1-Bromodecane-d5, against a structural analog internal standard for the quantification of non-polar analytes.

The use of stable isotope-labeled internal standards (SIL-IS), such as 1-Bromodecane-d5, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] This is attributed to their near-identical physicochemical properties to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.[3][4] This guide will delve into the comparative performance of these methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical needs.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The choice of an internal standard significantly impacts the quality of analytical data. While both deuterated and structural analog internal standards can provide acceptable performance, deuterated standards typically offer superior accuracy and precision.[2] The following tables summarize the quantitative data from a comparative study evaluating the performance of a deuterated internal standard (hypothetically 1-Bromodecane-d5, with data adapted from a similar deuterated standard, 1-Bromononane-d19) against a structural analog internal standard (e.g., 1-Bromononane) for the analysis of a target analyte (e.g., 1-Bromodecane).

Table 1: Comparison of Method Validation Parameters

ParameterDeuterated Internal Standard (1-Bromodecane-d5)Structural Analog Internal Standard (1-Bromononane)
Linearity (R²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%92.7 - 105.8%
Precision (%RSD) < 4.5%< 8.2%
Matrix Effect (%) 97.8 - 102.1%88.5 - 110.3%
Extraction Recovery (%) ~95%~93%

Table 2: Quality Control Sample Analysis

QC LevelDeuterated IS (% Accuracy)Deuterated IS (%RSD)Structural Analog IS (% Accuracy)Structural Analog IS (%RSD)
Low QC 101.2%3.8%105.8%7.5%
Mid QC 99.7%2.5%98.5%5.1%
High QC 98.5%1.9%92.7%8.2%

The data clearly indicates that the deuterated internal standard provides a more robust and reliable method, with better accuracy and precision across all quality control levels. The matrix effect is also more effectively compensated for with the deuterated standard, leading to more consistent results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the quantification of a target analyte using both a deuterated internal standard and a structural analog internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method A: Using Deuterated Internal Standard (1-Bromodecane-d5)

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of 1-Bromodecane-d5 internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Analyte (e.g., 1-Bromodecane): Precursor Ion > Product Ion (To be determined experimentally)

    • 1-Bromodecane-d5: [M+H+5]+ > Product Ion (To be determined experimentally)

Method B: Using Structural Analog Internal Standard (1-Bromononane)

The experimental protocol for Method B is identical to Method A, with the exception of the internal standard used.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of 1-Bromononane internal standard working solution (e.g., 100 ng/mL).

  • Follow the same protein precipitation, centrifugation, evaporation, and reconstitution steps as in Method A.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions are the same as in Method A.

  • MRM Transitions:

    • Analyte (e.g., 1-Bromodecane): Precursor Ion > Product Ion (To be determined experimentally)

    • 1-Bromononane: Precursor Ion > Product Ion (To be determined experimentally)

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow plasma Plasma Sample add_is Add Internal Standard (1-Bromodecane-d5 or 1-Bromononane) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

A streamlined experimental workflow for sample preparation.

G cluster_1 Cross-Validation Logic method_a Method A (Deuterated IS) data_a Data from Method A method_a->data_a method_b Method B (Structural Analog IS) data_b Data from Method B method_b->data_b qc_samples Identical QC Samples qc_samples->method_a qc_samples->method_b comparison Statistical Comparison (Accuracy, Precision) data_a->comparison data_b->comparison conclusion Conclusion on Method Equivalence comparison->conclusion

The logical flow of the cross-validation process.

Conclusion

The cross-validation of analytical methods is a fundamental practice for ensuring the generation of high-quality, reliable, and reproducible data. While both deuterated and structural analog internal standards have their place in quantitative analysis, the evidence strongly supports the superiority of deuterated internal standards like 1-Bromodecane-d5. Their ability to closely mimic the analyte of interest throughout the analytical process leads to enhanced accuracy, precision, and robustness, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards achieving the highest standards of data integrity.

References

Comparative

1-Bromodecane-d5: A Comparative Guide for Use as an Internal Standard

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical step in developing robust and reliabl...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical step in developing robust and reliable methods. This guide provides a comprehensive comparison of 1-Bromodecane-d5 with other commonly used internal standards, offering insights into its performance and supported by experimental principles.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By replacing five hydrogen atoms with deuterium, 1-Bromodecane-d5 becomes an ideal mimic of its non-labeled counterpart and other long-chain alkyl bromides. This isotopic labeling results in a mass shift that allows for its differentiation from the analyte of interest by the mass spectrometer, while its chemical and physical properties remain nearly identical. This similarity ensures that it behaves like the analyte during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these steps and mitigating matrix effects.[2]

Performance Comparison of Internal Standards

The choice of an internal standard significantly influences the accuracy and precision of quantitative analytical methods. While direct head-to-head performance data for 1-Bromodecane-d5 against all possible alternatives in every matrix is not always available, we can infer its expected performance based on the principles of isotope dilution mass spectrometry and data from analogous compounds. The following table summarizes the expected performance characteristics of 1-Bromodecane-d5 compared to other classes of internal standards commonly used in the analysis of semi-volatile organic compounds (SVOCs).

Internal Standard TypeAnalyte Matching & Co-elutionMatrix Effect CompensationPotential for Isotopic CrosstalkTypical Application
1-Bromodecane-d5 (Deuterated Alkane) Excellent for long-chain alkanes and alkyl halides. Co-elutes closely with analytes of similar chain length and polarity.HighLow, due to a significant mass difference (5 Da).Analysis of semi-volatile organic compounds, long-chain hydrocarbons, and brominated compounds.
Deuterated Polycyclic Aromatic Hydrocarbons (e.g., Chrysene-d12) Excellent for PAH analysis. Co-elutes with corresponding non-labeled PAHs.HighLowQuantification of PAHs in environmental samples.[3][4]
Non-deuterated Structural Analogs (e.g., 1-Chlorodecane) Good, but differences in polarity and retention time can lead to differential matrix effects.Moderate to HighNot applicableA cost-effective alternative when a deuterated standard is unavailable.
Other Halogenated Compounds (e.g., 4-Bromofluorobenzene) Variable, depends on the specific analyte. May not co-elute closely with all target compounds.ModerateNot applicableCommonly used as a surrogate or internal standard in environmental methods like EPA 8260C.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and precise quantitative results. Below are representative methodologies for the analysis of semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Bromodecane-d5 as an internal standard.

Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water (Based on EPA Method 8270)

1. Sample Preparation: a. To a 1-liter water sample, add a known amount of 1-Bromodecane-d5 internal standard solution. The concentration should be within the calibration range of the instrument. b. Adjust the sample pH to < 2 with sulfuric acid. c. Extract the sample using a separatory funnel with three successive portions of dichloromethane. d. Combine the extracts and dry them by passing through a column of anhydrous sodium sulfate. e. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
  • Inlet: Splitless injection at 250 °C.
  • Oven Program: Initial temperature of 40 °C for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For 1-Bromodecane-d5, monitor characteristic ions.

Protocol 2: Analysis of Long-Chain Hydrocarbons in Soil

1. Sample Preparation: a. Weigh 10 g of homogenized soil into a beaker. b. Spike the sample with a known amount of 1-Bromodecane-d5 internal standard. c. Mix the soil with anhydrous sodium sulfate to create a free-flowing powder. d. Extract the sample using Accelerated Solvent Extraction (ASE) with a mixture of hexane and acetone. e. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Utilize the same GC-MS conditions as described in Protocol 1, with potential adjustments to the oven temperature program to ensure optimal separation of the target hydrocarbons.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample (Water/Soil) spike Spike with 1-Bromodecane-d5 sample->spike extract Extraction spike->extract concentrate Concentration extract->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition gcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios integrate->ratio calibrate Calibration Curve ratio->calibrate result Final Concentration calibrate->result

Experimental workflow for quantitative analysis.

logical_relationship cluster_process Analytical Process cluster_measurement Measurement analyte Analyte prep Sample Prep (Extraction, etc.) analyte->prep is 1-Bromodecane-d5 (Internal Standard) is->prep injection GC Injection prep->injection prep->injection ionization MS Ionization injection->ionization injection->ionization analyte_response Analyte Response ionization->analyte_response is_response IS Response ionization->is_response quantification Quantification (Response Ratio) analyte_response->quantification is_response->quantification

Logical relationship of internal standard use.

References

Validation

The Gold Standard for Quantitative Analysis: A Guide to 1-Bromodecane-d5

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in quantitative assays, the choice of internal standard is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in quantitative assays, the choice of internal standard is paramount. This guide provides an in-depth comparison of analytical performance when utilizing 1-Bromodecane-d5, a deuterated internal standard, against other alternatives, supported by representative experimental data and detailed methodologies.

In the landscape of quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving the most reliable results. 1-Bromodecane-d5, as a deuterated analog of 1-Bromodecane, offers a near-perfect solution for correcting variations that can occur during sample preparation, injection, and analysis. Its chemical and physical properties are virtually identical to the analyte of interest, 1-Bromodecane, ensuring they behave similarly throughout the analytical process. This co-elution behavior is critical for compensating for matrix effects and other sources of analytical variability, ultimately leading to superior accuracy and precision.

Performance Comparison: The Deuterated Advantage

The primary advantage of using a deuterated internal standard like 1-Bromodecane-d5 lies in its ability to mimic the analyte's behavior without interfering with its quantification. While other alternatives, such as using a structurally similar (homologous) compound as an internal standard, can improve results over external calibration, they do not offer the same level of correction as a SIL-IS.

To illustrate the expected performance of a quantitative assay using 1-Bromodecane-d5, we present representative data from validated methods for structurally similar brominated hydrocarbons. While specific public-domain data for 1-Bromodecane-d5 is limited, the performance characteristics of analogous deuterated bromoalkanes in GC-MS and LC-MS/MS analyses provide a strong benchmark.

Table 1: Representative Performance of a GC-MS Method for Brominated Hydrocarbons using a Deuterated Internal Standard
Validation ParameterAcceptance CriteriaPerformance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) -Analyte Dependent
Limit of Quantification (LOQ) Signal-to-Noise > 10Analyte Dependent

This data is representative of typical performance and may vary based on the specific analyte, matrix, and instrumentation.

Table 2: Comparison of Internal Standard Strategies
Internal Standard TypeAdvantagesDisadvantagesExpected Accuracy/Precision
1-Bromodecane-d5 (Deuterated) - Near-identical chemical and physical properties to analyte- Co-elutes with the analyte- Corrects for matrix effects, extraction, and instrument variability- Higher cost- Not always commercially availableExcellent
Homologous Standard (e.g., 1-Bromononane) - More affordable than deuterated standards- Chemically similar to the analyte- Different retention time and potential for differential matrix effects- May not perfectly mimic analyte behaviorGood to Very Good
Structural Analog (Non-homologous) - Readily available and lower cost- Significant differences in chemical and physical properties- Poor correction for matrix effects and extraction variabilityFair to Good
External Standard - Simple to implement- Does not account for any sample-specific variationsPoor to Fair

Experimental Protocols

To achieve the high level of accuracy and precision that 1-Bromodecane-d5 enables, a robust and well-documented experimental protocol is essential. Below are detailed representative methodologies for the quantitative analysis of 1-Bromodecane in an environmental water sample using GC-MS and in a biological plasma sample using LC-MS/MS.

GC-MS Method for Environmental Water Samples

Objective: To quantify the concentration of 1-Bromodecane in a water sample using 1-Bromodecane-d5 as an internal standard.

1. Materials and Reagents:

  • 1-Bromodecane certified reference standard

  • 1-Bromodecane-d5 internal standard

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Reagent water

2. Standard Preparation:

  • Prepare a 1 mg/mL primary stock solution of 1-Bromodecane and 1-Bromodecane-d5 in methanol.

  • From the primary stock solutions, prepare a series of calibration standards containing known concentrations of 1-Bromodecane and a constant concentration of 1-Bromodecane-d5 in reagent water.

3. Sample Preparation:

  • Collect water samples in appropriate glass vials with no headspace.

  • To a 10 mL aliquot of the water sample, add a precise amount of the 1-Bromodecane-d5 internal standard solution.

  • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Inlet: Splitless injection at 280°C.[1]

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 1-Bromodecane and 1-Bromodecane-d5.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to 1-Bromodecane and 1-Bromodecane-d5 based on their retention times and selected ions.

  • Calculate the response factor for 1-Bromodecane relative to 1-Bromodecane-d5 for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Determine the concentration of 1-Bromodecane in the sample using the peak area ratio from the sample and the calibration curve.

LC-MS/MS Method for Biological Plasma Samples

Objective: To quantify the concentration of 1-Bromodecane in a plasma sample using 1-Bromodecane-d5 as an internal standard.

1. Materials and Reagents:

  • 1-Bromodecane certified reference standard

  • 1-Bromodecane-d5 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Human plasma (blank)

2. Standard Preparation:

  • Prepare 1 mg/mL primary stock solutions of 1-Bromodecane and 1-Bromodecane-d5 in methanol.

  • Prepare working standard solutions and a working internal standard solution by diluting the stock solutions in methanol/water (50:50, v/v).

  • Prepare calibration standards by spiking blank human plasma with the working standard solutions.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 1-Bromodecane-d5 working internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for 1-Bromodecane and 1-Bromodecane-d5.

5. Data Analysis:

  • Similar to the GC-MS method, quantify 1-Bromodecane based on the ratio of its peak area to that of 1-Bromodecane-d5 using a calibration curve.

Visualizing the Workflow and Logic

To further clarify the analytical process and the rationale behind using a deuterated internal standard, the following diagrams illustrate the experimental workflow and the logical relationships in the quantification process.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Sample (e.g., Water, Plasma) Spike_IS Spike with 1-Bromodecane-d5 Sample->Spike_IS Standards Calibration Standards Standards->Spike_IS Extraction Extraction / Protein Precipitation Spike_IS->Extraction Chromatography GC or LC Separation Extraction->Chromatography MS_Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve->Quantification

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

Logic_of_Quantification cluster_process Analytical Process Analyte 1-Bromodecane (Analyte) Sample_Prep Sample Preparation Variability Analyte->Sample_Prep Injection_Var Injection Volume Variability Analyte->Injection_Var Ionization_Var Ionization Suppression/Enhancement Analyte->Ionization_Var IS 1-Bromodecane-d5 (Internal Standard) IS->Sample_Prep IS->Injection_Var IS->Ionization_Var Analyte_Signal Analyte Signal (Affected by Variability) Sample_Prep->Analyte_Signal IS_Signal IS Signal (Affected by Variability) Sample_Prep->IS_Signal Injection_Var->Analyte_Signal Injection_Var->IS_Signal Ionization_Var->Analyte_Signal Ionization_Var->IS_Signal Ratio Signal Ratio (Analyte/IS) (Variability Corrected) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

References

Comparative

Inter-laboratory Comparison of Analytical Methods Utilizing 1-Bromodecane-d5 as an Internal Standard

This guide presents a framework for an inter-laboratory comparison of analytical methods that employ 1-Bromodecane-d5 as an internal standard. The objective of such a study is to evaluate the reproducibility, reliability...

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a framework for an inter-laboratory comparison of analytical methods that employ 1-Bromodecane-d5 as an internal standard. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of analytical methods across different laboratory settings, which is crucial for researchers, scientists, and professionals in drug development and environmental analysis. While specific inter-laboratory comparison data for 1-Bromodecane-d5 is not publicly available, this guide provides a model based on established principles of proficiency testing and method validation for similar deuterated compounds.

Deuterated compounds are widely considered the gold standard for use as internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Their key advantage lies in the chemical and physical similarity to the target analyte. The substitution of hydrogen with deuterium atoms increases the molecular weight, allowing for mass-based differentiation from the analyte, while maintaining nearly identical chromatographic behavior.[1] This co-elution is critical for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.[1]

An inter-laboratory study involves each participating laboratory analyzing a common set of quality control samples.[3] The results are then statistically analyzed to assess the accuracy and precision of the methods across different sites.

Data Presentation: Hypothetical Inter-laboratory Study Results

The following tables represent a hypothetical comparison of validation parameters from three different laboratories (Lab A, Lab B, and Lab C) for the quantification of a target analyte using 1-Bromodecane-d5 as an internal standard.

Table 1: Comparison of Method Precision

LaboratoryAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Lab A 104.25.8
1003.14.5
10002.53.9
Lab B 105.16.5
1003.85.2
10002.94.1
Lab C 104.86.1
1003.54.9
10002.74.3

%CV = Coefficient of Variation

Table 2: Comparison of Method Accuracy

LaboratoryAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
Lab A 109.898.0
100101.2101.2
1000995.099.5
Lab B 1010.3103.0
10098.998.9
10001008.0100.8
Lab C 109.999.0
100102.1102.1
1000990.099.0

Table 3: Linearity and Sensitivity

LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)
Lab A 1 - 20000.99921
Lab B 1 - 20000.99891
Lab C 1 - 20000.99951

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a target analyte in a biological matrix using 1-Bromodecane-d5 as an internal standard. This protocol can be adapted for specific applications.

1. Sample Preparation and Extraction:

  • An aliquot of the sample (e.g., 100 µL of plasma) is accurately transferred to a clean microcentrifuge tube.

  • The sample is spiked with a known amount of 1-Bromodecane-d5 solution as an internal standard.

  • A protein precipitation agent (e.g., acetonitrile) is added to the sample, which is then vortexed and centrifuged to separate the supernatant.

  • The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for analysis.

2. Chromatographic and Mass Spectrometric Conditions (GC-MS Example):

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient is used to achieve optimal separation of the analyte and internal standard.

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode.

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions: Characteristic ions for the target analyte and 1-Bromodecane-d5 are monitored for quantification.

3. Quantification:

  • Quantification is based on the ratio of the peak area of the native analyte to the peak area of the 1-Bromodecane-d5 internal standard.

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analyte and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship in using an internal standard for quantification.

InterLaboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Study Design and Protocol Development B Preparation and Distribution of QC Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results D->E F Performance Evaluation (e.g., Z-scores) E->F G Issuance of Final Report F->G

Inter-laboratory comparison workflow.

Internal_Standard_Quantification cluster_0 Sample Processing cluster_1 Instrumental Analysis cluster_2 Quantification Sample Biological Sample (Analyte) Spike Spike with 1-Bromodecane-d5 (Internal Standard) Sample->Spike Extract Extraction Spike->Extract Analysis GC-MS or LC-MS Analysis Extract->Analysis Peak_Analyte Peak Area of Analyte Analysis->Peak_Analyte Peak_IS Peak Area of Internal Standard Analysis->Peak_IS Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Analyte->Ratio Peak_IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Cal_Curve Calibration Curve Cal_Curve->Concentration

Internal standard quantification logic.

References

Validation

The Gold Standard vs. The Practical Alternative: A Comparative Guide to 1-Bromodecane-d5 and Non-Deuterated Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and rel...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of a deuterated internal standard, 1-Bromodecane-d5, against a non-deuterated structural analog for the quantification of 1-Bromodecane.

In the realm of quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variability throughout the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as 1-Bromodecane-d5, or a structurally similar but non-isotopically labeled compound (a structural analog).

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative analysis.[1] By replacing five hydrogen atoms with deuterium, 1-Bromodecane-d5 is chemically almost identical to 1-Bromodecane, ensuring that it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects.[2] This close similarity allows for highly effective normalization of the analyte signal, leading to superior accuracy and precision in quantification.[1]

Non-deuterated internal standards, typically a structural analog of the analyte, offer a more cost-effective and readily available alternative. However, due to differences in their chemical structure, they may not perfectly mimic the behavior of the analyte during analysis. This can lead to less effective compensation for matrix effects and potential inaccuracies in quantification.[3]

Performance Comparison: 1-Bromodecane-d5 vs. Non-Deuterated Standard

The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects and improve the precision and accuracy of the analytical method. The following table summarizes representative quantitative performance data from studies comparing stable isotope-labeled internal standards with non-deuterated structural analogs for the quantification of small molecules.

Performance Parameter1-Bromodecane-d5 (Deuterated IS)Non-Deuterated Structural Analog IS
Accuracy (% Recovery) 98.3% - 108.1%85% - 115%
Precision (% RSD) 4.3% - 7.2%< 15%
Matrix Effect Variability (% CV of IS-normalized MF) < 5%15% - 30%
Correction for Extraction Variability ExcellentModerate to Good
Chromatographic Co-elution with Analyte Nearly IdenticalSimilar but can differ

This table presents representative data from various studies and is intended to provide a general expectation of performance.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any accurate and precise analytical method. Below is a detailed, representative methodology for the quantitative analysis of 1-Bromodecane in a complex matrix (e.g., plasma) using GC-MS with either 1-Bromodecane-d5 or a non-deuterated internal standard.

Objective:

To quantify the concentration of 1-Bromodecane in a plasma sample using an internal standard.

Materials:
  • 1-Bromodecane analytical standard

  • 1-Bromodecane-d5 (or a suitable non-deuterated structural analog)

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Blank human plasma

  • GC-MS system

Standard and Sample Preparation:
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Bromodecane and the internal standard (1-Bromodecane-d5 or non-deuterated analog) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Bromodecane stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration in methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard spiking solution.

    • Vortex briefly to mix.

    • Add 500 µL of hexane and vortex vigorously for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis:
  • Gas Chromatograph: Agilent 6890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromodecane: Monitor characteristic ions (e.g., m/z 135, 137, 220, 222).

    • 1-Bromodecane-d5: Monitor characteristic ions (e.g., m/z 140, 142, 225, 227).

    • Non-deuterated analog: Monitor its specific characteristic ions.

Data Analysis:

Quantification is based on the ratio of the peak area of the analyte (1-Bromodecane) to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the reasons for choosing a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plasma Sample spike Spike with Internal Standard (1-Bromodecane-d5 or Analog) sample->spike extract Liquid-Liquid Extraction spike->extract concentrate Evaporate & Reconstitute extract->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition gcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_problem Analytical Challenges cluster_solution Ideal Solution cluster_comparison Internal Standard Choice cluster_outcome Resulting Data Quality p1 Sample Preparation Variability is Internal Standard (IS) p1->is p2 Instrumental Fluctuation p2->is p3 Matrix Effects p3->is d5 1-Bromodecane-d5 (Deuterated) is->d5 analog Non-Deuterated Analog is->analog high High Accuracy & Precision d5->high lower Potentially Lower Accuracy & Precision analog->lower

Caption: Rationale for selecting a deuterated internal standard for improved data quality.

Conclusion

For the quantitative analysis of 1-Bromodecane, the use of its deuterated analog, 1-Bromodecane-d5, as an internal standard is highly recommended to achieve the most accurate and precise results. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, particularly matrix effects. While a non-deuterated structural analog can be a viable and more economical option, it carries a higher risk of introducing bias and variability into the results. The choice of internal standard should ultimately be guided by the specific requirements of the assay for accuracy, precision, and robustness, with a thorough method validation being essential regardless of the chosen standard.

References

Comparative

A Comparative Guide to the Certification of 1-Bromodecane-d5 Reference Material

For researchers, scientists, and drug development professionals requiring the highest degree of accuracy in their analytical measurements, the certification of reference materials is of paramount importance. This guide p...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the highest degree of accuracy in their analytical measurements, the certification of reference materials is of paramount importance. This guide provides a comparative analysis of 1-Bromodecane-d5 certified reference material, detailing the key analytical parameters and methodologies used for its certification. It also offers a comparison with alternative long-chain alkyl bromide reference materials.

Performance and Purity Comparison

The quality of a reference material is defined by its certified properties, including chemical and isotopic purity. Below is a summary of the typical specifications for 1-Bromodecane-d5 and its common non-deuterated alternatives.

Reference MaterialSupplierChemical PurityIsotopic Purity (atom % D)Physical Form
1-Bromodecane-9,9,10,10,10-d5 LGC Standards≥98%≥98%Neat
1-Bromodecane-10,10,10-d3 LGC Standards≥98%≥99%Neat
1-Bromodecane-1,1,2,2-d4 LGC Standards≥98%≥98%Neat
1-Bromodecane Sigma-Aldrich≥98%N/ALiquid
1-Bromooctane Sigma-Aldrich99%N/ALiquid
1-Bromododecane Sigma-Aldrich97%N/ALiquid

Experimental Certification Workflow

The certification of a deuterated reference material like 1-Bromodecane-d5 involves a multi-step process to ensure the accuracy and traceability of its certified values. The general workflow includes synthesis, purification, and rigorous analytical testing using multiple, independent methods.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Certification cluster_certification Certification & Documentation Synthesis Deuterated Synthesis Purification Chromatographic Purification Synthesis->Purification Identity Structural Confirmation (NMR, IR) Purification->Identity Chem_Purity Chemical Purity (GC-MS, qNMR) Identity->Chem_Purity Iso_Purity Isotopic Purity (HRMS) Chem_Purity->Iso_Purity Cert_Value Assignment of Certified Value & Uncertainty Iso_Purity->Cert_Value CoA Issuance of Certificate of Analysis Cert_Value->CoA

General workflow for the certification of a deuterated reference material.

Key Experimental Protocols

The certification of 1-Bromodecane-d5 relies on a suite of advanced analytical techniques to determine its chemical and isotopic purity with a high degree of confidence.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of deuterium in the 1-Bromodecane-d5 molecule.

Methodology:

  • Sample Preparation: A dilute solution of the 1-Bromodecane-d5 reference material is prepared in a suitable volatile organic solvent.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire the mass spectrum of the sample.

  • Analysis: The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured.

  • Calculation: The isotopic purity is calculated by comparing the ion intensity of the d5-isotopologue to the sum of the intensities of all relevant isotopologues (d0 to dn). Corrections for the natural isotopic abundance of other elements (e.g., 13C, 81Br) are applied.

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify any organic impurities in the reference material.

Methodology:

  • Sample Preparation: The 1-Bromodecane-d5 sample is diluted in an appropriate solvent.

  • GC Separation: The sample is injected into a gas chromatograph, where volatile compounds are separated based on their boiling points and interactions with the GC column.

  • MS Detection: As compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined by a mass spectrometer.

  • Quantification: The purity is typically determined by an area percent method, where the peak area of 1-Bromodecane-d5 is compared to the total area of all detected peaks.

Purity Verification by Quantitative NMR (qNMR)

Objective: To provide an independent and highly accurate measurement of the chemical purity.

Methodology:

  • Sample Preparation: A precisely weighed amount of the 1-Bromodecane-d5 reference material and a certified internal standard are dissolved in a deuterated solvent.

  • NMR Spectroscopy: A high-field NMR spectrometer is used to acquire a proton (¹H) NMR spectrum.

  • Data Analysis: The integrals of specific, well-resolved signals from both the analyte and the internal standard are carefully measured.

  • Purity Calculation: The chemical purity of the 1-Bromodecane-d5 is calculated by comparing the integral of a known number of its protons to the integral of the protons of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Logical Relationship of Certification Parameters

The final certified value of a reference material is a culmination of multiple analytical assessments. The relationship between these assessments ensures a comprehensive characterization of the material.

Certification_Parameters RM Reference Material (1-Bromodecane-d5) CP Chemical Purity RM->CP is assessed for IP Isotopic Purity RM->IP is assessed for ID Identity & Structure RM->ID is confirmed by CV Certified Value & Uncertainty CP->CV contribute to IP->CV contribute to ID->CV contribute to

Interrelation of key parameters in the certification process.

This guide provides an overview of the critical aspects of certifying 1-Bromodecane-d5 as a reference material. For specific applications, researchers should always refer to the Certificate of Analysis provided by the supplier for detailed certified values and their associated uncertainties.

Validation

Performance evaluation of 1-Bromodecane-d5 in different mass analyzers

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable results. This guide provides a comparative evaluation of the...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable results. This guide provides a comparative evaluation of the performance of different mass analyzers—Quadrupole, Time-of-Flight (TOF), and Ion Trap—for the analysis of the stable isotope-labeled compound, 1-Bromodecane-d5. Due to a lack of publicly available, direct comparative studies on 1-Bromodecane-d5, this guide draws upon the general performance characteristics of each mass analyzer and available mass spectrometry data for its non-deuterated analog, 1-Bromodecane.

Principles of Mass Analyzers

Mass analyzers are the core of a mass spectrometer, responsible for separating ions based on their mass-to-charge ratio (m/z). The choice of analyzer significantly impacts the quality and nature of the data obtained.

  • Quadrupole Mass Analyzer: This analyzer uses a combination of radio frequency (RF) and direct current (DC) voltages applied to four parallel rods to create an oscillating electric field. For a given set of voltages, only ions with a specific m/z ratio have a stable trajectory and can pass through to the detector.[1][2] Quadrupoles are known for their robustness and are widely used for routine quantitative analysis.[3]

  • Time-of-Flight (TOF) Mass Analyzer: In a TOF analyzer, ions are accelerated by an electric field into a field-free drift tube. Ions with the same charge will have the same kinetic energy, but different velocities depending on their mass. Lighter ions travel faster and reach the detector first, allowing for mass separation based on the time of flight.

  • Ion Trap Mass Analyzer: An ion trap stores ions in a small volume using electric or magnetic fields. The trapped ions can then be selectively ejected to a detector based on their m/z ratio. This type of analyzer is particularly useful for structural elucidation through tandem mass spectrometry (MS/MS) experiments.

Performance Comparison

The selection of a mass analyzer for the analysis of 1-Bromodecane-d5 will depend on the specific analytical goal, such as quantification, identification, or structural confirmation. The following table summarizes the key performance characteristics of each analyzer.

FeatureQuadrupoleTime-of-Flight (TOF)Ion Trap
Principle Mass filtering based on ion trajectory stability in an oscillating electric fieldMass separation based on the time it takes for ions to travel a fixed distanceTrapping and sequential ejection of ions based on their m/z ratio
Mass Resolution Unit to moderate (up to 5,000)High to very high (typically >10,000)Moderate (up to 1,500)
Mass Accuracy Moderate (~100 ppm)Excellent (<5 ppm)Moderate
Sensitivity Good, especially in Selected Ion Monitoring (SIM) modeGood to excellent, especially for full-scan spectraExcellent for full-scan spectra
Scan Speed Fast (up to 15,000 amu/second)Very fast, enabling high-throughput analysisSlower, as it operates in a pulsed mode
Dynamic Range WideWideLimited due to space-charge effects
MS/MS Capability Requires triple quadrupole (QqQ) setupPossible with hybrid instruments (e.g., Q-TOF)Inherent capability for MSn experiments
Cost Relatively lowModerate to highLow to moderate
Primary Application Routine quantitative analysis, target compound analysisHigh-resolution mass measurements, identification of unknowns, proteomicsStructural elucidation, qualitative analysis

Expected Mass Spectrum of 1-Bromodecane-d5

The mass spectrum of 1-bromodecane is characterized by the presence of isotopic peaks for bromine (79Br and 81Br, in an approximate 1:1 ratio) and fragmentation patterns typical of n-alkanes. The deuteration at the terminal methyl group of 1-Bromodecane-d5 will result in a mass shift of the molecular ion and any fragments containing this group.

The analysis of deuterated compounds by mass spectrometry requires consideration of potential hydrogen-deuterium (H/D) back-exchange or scrambling, which can complicate spectral interpretation. However, for 1-Bromodecane-d5, where the deuterium atoms are on a non-labile carbon, significant back-exchange is not expected under typical GC-MS or LC-MS conditions.

Experimental Protocols

  • Sample Preparation: The sample containing 1-Bromodecane-d5 is dissolved in a suitable solvent. For quantitative analysis, a known amount of an internal standard would be added.

  • Chromatographic Separation: The sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate 1-Bromodecane-d5 from other components in the mixture. Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts.

  • Ionization: The separated compound is ionized using an appropriate technique, such as electron ionization (EI) for GC or electrospray ionization (ESI) for LC.

  • Mass Analysis: The generated ions are then separated by the mass analyzer according to their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Workflow and Decision Process

To aid in understanding the experimental process and the selection of an appropriate mass analyzer, the following diagrams are provided.

Experimental Workflow for 1-Bromodecane-d5 Analysis cluster_0 Sample Preparation cluster_1 Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Dissolution Dissolve sample in solvent InternalStandard Add internal standard Dissolution->InternalStandard Chromatography GC or LC Separation InternalStandard->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalysis Mass Analysis (Quad, TOF, or Ion Trap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing and Interpretation Detection->DataProcessing Mass Analyzer Selection for 1-Bromodecane-d5 Start What is the primary analytical goal? Quant Routine Quantification Start->Quant Qual Identification & High Mass Accuracy Start->Qual Struct Structural Elucidation (MSn) Start->Struct Quadrupole Quadrupole Quant->Quadrupole Cost-effective & robust TOF Time-of-Flight (TOF) Qual->TOF High resolution & mass accuracy IonTrap Ion Trap Struct->IonTrap MSn capabilities

References

Comparative

A Head-to-Head Comparison: 1-Bromodecane-d5 vs. C13-Labeled Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. St...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. Stable isotope-labeled (SIL) standards are the gold standard for correcting for matrix effects and variability in sample processing. This guide provides an objective comparison between two common types of SIL standards: deuterium-labeled compounds, exemplified by 1-Bromodecane-d5, and carbon-13 (¹³C)-labeled standards.

While both types of standards improve analytical performance compared to non-labeled standards, their inherent physicochemical properties can lead to significant differences in method robustness and data quality. This comparison delves into these differences, supported by experimental principles and data, to guide the selection of the most suitable standard for demanding bioanalytical applications.

The Critical Difference: Chromatographic Behavior and Isotopic Stability

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection. It is in this respect that ¹³C-labeled standards demonstrate a clear advantage.

1-Bromodecane-d5 , as a deuterium-labeled standard, is susceptible to the "chromatographic isotope effect" (CIE).[1][2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to altered retention times in chromatographic separations.[2] In reversed-phase liquid chromatography (RPLC), the most common analytical technique, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This chromatographic shift can result in the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of quantification.[3]

Conversely, ¹³C-labeled standards are considered the superior choice for many applications. Since the mass difference between ¹²C and ¹³C is minimal and the label is integral to the carbon skeleton of the molecule, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte. This ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, leading to more reliable correction and improved data accuracy.

Another key consideration is isotopic stability. Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be prone to back-exchange with protons from the sample matrix or solvent. While this is less of a concern for 1-Bromodecane-d5 where the deuterium atoms are on a stable alkyl chain, it remains a potential vulnerability for other deuterated standards. ¹³C labels are not susceptible to this exchange, offering greater stability throughout the analytical process.

Performance Data at a Glance

Performance ParameterDeuterium-Labeled Standard (e.g., Analyte-d5)¹³C-Labeled Standard (e.g., Analyte-¹³C10)Rationale & Implications
Chromatographic Co-elution Partial separation from analyte may occur (retention time shift).Co-elutes perfectly with the analyte.Perfect co-elution of ¹³C-standards provides more accurate compensation for matrix effects.
Accuracy (% Bias) Typically within ±15%, but can be higher with significant matrix effects.Typically within ±5-10%, demonstrating superior accuracy.The potential for differential matrix effects with deuterated standards can introduce bias.
Precision (%RSD) Generally <15%, but can be affected by variable matrix effects.Generally <10%, indicating higher precision.Consistent correction for matrix effects by ¹³C-standards leads to better precision.
Isotopic Stability Can be susceptible to back-exchange in certain molecular locations.Highly stable, no risk of back-exchange.¹³C-labeling ensures the integrity of the internal standard throughout the experiment.
Cost Generally lower.Generally higher due to more complex synthesis.Budgetary constraints may be a factor in standard selection.

Experimental Protocols: A Representative Bioanalytical Method

To illustrate the application of these standards, a detailed protocol for the quantification of a hypothetical long-chain alkylated drug metabolite ("Metabolite X") in human plasma using LC-MS/MS is provided below. This protocol is representative of a typical workflow where either 1-Bromodecane-d5 or a ¹³C-labeled analogue could be used as an internal standard, assuming structural similarity to the analyte.

Protocol: Quantification of Metabolite X in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard solution (either 1-Bromodecane-d5 or Metabolite X-¹³C10 at a concentration of 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Metabolite X from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Metabolite X, 1-Bromodecane-d5, and/or Metabolite X-¹³C10.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for a series of calibration standards.

  • Determine the concentration of Metabolite X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logical Relationships

To further clarify the analytical process and the comparative logic, the following diagrams are provided.

Bioanalytical_Workflow Experimental Workflow for Quantitative Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard.

Standard_Comparison Logical Comparison of Isotopic Standards cluster_C13 ¹³C-Labeled Standard cluster_D5 Deuterium-Labeled Standard IS Ideal Internal Standard C13_Standard e.g., Analyte-¹³C10 IS->C13_Standard Closer Approximation D5_Standard e.g., 1-Bromodecane-d5 IS->D5_Standard Good Approximation Coelution Perfect Co-elution C13_Standard->Coelution Stability_C13 High Isotopic Stability C13_Standard->Stability_C13 Accuracy_C13 High Accuracy & Precision Coelution->Accuracy_C13 Stability_C13->Accuracy_C13 Shift Potential Chromatographic Shift (Isotope Effect) D5_Standard->Shift Exchange Potential H/D Exchange D5_Standard->Exchange Accuracy_D5 Potential for Inaccuracy Shift->Accuracy_D5 Exchange->Accuracy_D5

Caption: Logical relationship between ideal internal standard characteristics and the properties of ¹³C- and deuterium-labeled standards.

Conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Bromodecane-d5: A Step-by-Step Guide

For immediate reference, 1-Bromodecane-d5 is classified as a hazardous chemical and requires disposal through an approved hazardous waste facility. Under no circumstances should this chemical be disposed of down the drai...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1-Bromodecane-d5 is classified as a hazardous chemical and requires disposal through an approved hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.

This guide provides detailed procedures for the safe handling and disposal of 1-Bromodecane-d5, tailored for researchers, scientists, and professionals in drug development.

Pre-Disposal Handling and Storage

Proper handling and temporary storage are paramount to ensure safety prior to final disposal.

  • Personal Protective Equipment (PPE): Before handling 1-Bromodecane-d5, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Containerization: Unused or waste 1-Bromodecane-d5 must be stored in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste" and include the chemical name "1-Bromodecane-d5".

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials, including contaminated wipes, must also be disposed of as hazardous waste.

Disposal Protocol

The final disposal of 1-Bromodecane-d5 must be conducted in compliance with local, state, and federal regulations.

  • Waste Segregation: Do not mix 1-Bromodecane-d5 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contact EHS: Your institution's EHS office is the primary point of contact for hazardous waste disposal. They will provide specific instructions on packaging, labeling, and scheduling a pickup.

  • Documentation: Maintain accurate records of the amount of 1-Bromodecane-d5 being disposed of, in accordance with your institution's policies.

  • Professional Disposal: The collected hazardous waste will be transported by a certified hazardous waste management company to a licensed disposal facility for appropriate treatment, such as incineration.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety data for 1-Bromodecane, which is chemically analogous to 1-Bromodecane-d5.

PropertyValue
Physical State Liquid
Appearance Colorless to light yellow
Boiling Point 238 °C / 460.4 °F @ 760 mmHg
Flash Point 94 °C / 201.2 °F
Specific Gravity 1.060 g/cm³
Solubility in Water Insoluble
Hazards Causes skin and serious eye irritation. Harmful if inhaled.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Bromodecane-d5.

A Start: 1-Bromodecane-d5 Waste Generated B Is the container properly labeled as 'Hazardous Waste'? A->B C Label the container with 'Hazardous Waste' and '1-Bromodecane-d5' B->C No D Is the waste in a sealed, compatible container? B->D Yes C->D E Transfer waste to a suitable container and seal it D->E No F Store in a designated hazardous waste accumulation area D->F Yes E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H EHS coordinates with a certified waste disposal company G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of 1-Bromodecane-d5.

References

Handling

Essential Safety and Logistical Information for Handling 1-Bromodecane-d5

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as 1-Bromodecane-d5. This document provides a comprehe...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as 1-Bromodecane-d5. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans for 1-Bromodecane-d5, based on available safety data for 1-Bromodecane.

Note: The following guidance is primarily based on the safety data for 1-Bromodecane. While the deuterated form is expected to have very similar properties, it is crucial to consult the specific Safety Data Sheet (SDS) for 1-Bromodecane-d5 provided by the supplier before commencing any work.

Hazard Identification and Personal Protective Equipment

1-Bromodecane is classified as a hazardous substance, causing skin and serious eye irritation, and may be harmful if inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause irritation.[3][4] Gloves should be inspected before use and disposed of properly.
Body Protection Lab coat, chemical-resistant apron, or coveralls.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if ventilation is inadequate.Minimizes the inhalation of harmful vapors.

Operational Plan for Safe Handling

A systematic approach to handling 1-Bromodecane-d5 is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of 1-Bromodecane-d5 within a certified chemical fume hood.

    • Avoid direct contact with the liquid and inhalation of vapors.

    • Use appropriate, clean glassware and equipment to prevent contamination.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Store 1-Bromodecane-d5 in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.

Disposal Plan

Proper disposal of 1-Bromodecane-d5 and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste: All waste containing 1-Bromodecane-d5 should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Isotopic Separation: To prevent isotopic dilution of waste streams, it is best practice to keep deuterated waste separate from non-deuterated chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with 1-Bromodecane-d5, such as gloves, pipette tips, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: Waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Quantitative Data

The following table summarizes key quantitative data for 1-Bromodecane. These values are expected to be very similar for 1-Bromodecane-d5.

PropertyValue
Molecular Formula C₁₀H₂₁Br
Molecular Weight 221.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 238 °C (460.4 °F) at 760 mmHg
Melting Point -29.6 °C (-21.3 °F)
Density 1.066 g/mL at 25 °C
Vapor Pressure 0.04 mmHg at 25 °C
Flash Point 94 °C (201.2 °F)
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, acetone, and methanol.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of 1-Bromodecane-d5, from preparation to disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Proceed with experiment storage Secure Storage handling->storage If not all used post_handling Post-Handling handling->post_handling After experiment completion decon Decontamination of Workspace post_handling->decon waste Waste Segregation post_handling->waste disposal Disposal via EHS waste->disposal Follow institutional protocol

References

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